2-Fluoro-6-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNSIYTQJSNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541786 | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-27-1 | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-6-methylbenzoic acid
CAS Number: 90259-27-1
This technical guide provides an in-depth overview of 2-Fluoro-6-methylbenzoic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, applications in the synthesis of active pharmaceutical ingredients (APIs), and a detailed experimental protocol for its use in the synthesis of the approved drug Avacopan.
Physicochemical Properties
This compound is a white solid organic compound.[1] Its chemical structure features a benzoic acid core with fluoro and methyl substituents at the ortho positions. This substitution pattern imparts unique reactivity and properties that are highly valued in organic synthesis.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 90259-27-1 | [2] |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Appearance | White solid powder | [1] |
| Melting Point | 124 - 125 °C | [1][4] |
| Boiling Point | 257.715 °C at 760 mmHg (Predicted) | [] |
| Density | 1.259 g/cm³ (Predicted) | [] |
| LogP | 1.8 | [6] |
| Topological Polar Surface Area | 37.3 Ų | [6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and quality control of this compound. While specific experimental spectra are often proprietary to chemical suppliers, typical analytical data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers can typically obtain certificates of analysis with this data upon purchasing the compound.[7][8][9]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure allows for specific chemical transformations, making it a cornerstone in the development of novel therapeutics.
Two notable applications include its use in the synthesis of:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: This class of drugs is significant in oncology. The methyl group on this compound can undergo radical bromination, which then allows for nucleophilic substitution. The carboxylic acid group is subsequently used to form an amide bond, incorporating the moiety into the final inhibitor structure.[4]
-
Avacopan: This drug is used to treat ANCA-associated vasculitis.[4] this compound, in the form of its acid chloride, is a key reagent in the synthesis of Avacopan.
Experimental Protocols: Synthesis of Avacopan Intermediate
The following is a detailed experimental protocol for the acylation step in the synthesis of Avacopan, which utilizes 2-fluoro-6-methylbenzoyl chloride, the derivative of this compound.
Reaction: Acylation of a piperidine intermediate with 2-fluoro-6-methylbenzoyl chloride.
Materials:
-
Piperidine intermediate (as the free base)
-
2-Fluoro-6-methylbenzoyl chloride
-
Tetrahydrofuran (THF)
-
Heptane
-
Water
Procedure:
-
Dissolve the piperidine intermediate in tetrahydrofuran (THF).
-
Add a solution of 2-fluoro-6-methylbenzoyl chloride (1.73 g, 8.98 mmol) in 5 mL of THF dropwise to the solution over 10 minutes.
-
Upon completion of the reaction, filter off any undissolved solid.
-
Concentrate the filtrate in vacuo.
-
To the remaining aqueous layer, add 50 mL of heptane and stir the mixture vigorously for 16 hours at room temperature.
-
Filter the resulting solid and wash it with water (2 x 30 mL) followed by heptane (30 mL).
-
The solid is then dried to yield the acylated product, an amide intermediate in the synthesis of Avacopan.
Visualized Workflow and Pathways
To further illustrate the utility of this compound, the following diagrams visualize the synthesis workflow of Avacopan and a logical relationship diagram of the compound's applications.
Caption: Synthetic workflow for an Avacopan intermediate using 2-Fluoro-6-methylbenzoyl chloride.
Caption: Logical relationships of this compound's applications and reactions.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. ossila.com [ossila.com]
- 6. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 90259-27-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 90259-27-1 [chemicalbook.com]
- 9. 90259-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Guide: Physical Properties of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-methylbenzoic acid. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthesis and drug design. A summary of the available quantitative data is presented in the table below. It is important to note that some physical properties for this specific compound are not widely reported in the literature and are listed as not available.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | ChemScene[1] |
| Molecular Weight | 154.14 g/mol | PubChem[2], ChemScene[1] |
| Melting Point | 124 - 125 °C | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility in Water | Not known | [3] |
| pKa | Not available | N/A |
| LogP | 1.83232 | ChemScene[1] |
| Physical State | Solid: Powder | [3] |
| Appearance | White | [3] |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [4][5][6]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method [7][8]
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The liquid is heated to its boiling point.
-
Equilibrium: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it cools and liquefies, dripping into the collection vessel.
-
Measurement: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.
Methodology: Capillary Method (for small quantities) [9][10][11]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Heating: The test tube is gently heated in a water or oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Assessment [12][13][14][15]
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The solution is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is considered insoluble or partially soluble. This process can be repeated with different solvents (e.g., ethanol, acetone, diethyl ether) to determine a solubility profile.
pKa Determination
The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized in a solution.
Methodology: Potentiometric Titration [16]
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the determination of the key physical properties of a chemical compound like this compound.
Caption: Logical workflow for determining physical properties.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. athabascau.ca [athabascau.ca]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. vernier.com [vernier.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid
This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a fluorinated derivative of benzoic acid with the chemical formula C₈H₇FO₂.[1] Its structure features a fluorine atom and a methyl group positioned ortho to the carboxylic acid group, an arrangement that dictates its unique reactivity and utility in organic synthesis.[2][3]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 90259-27-1[2] |
| Molecular Formula | C₈H₇FO₂[2] |
| Molecular Weight | 154.14 g/mol [2] |
| Canonical SMILES | CC1=C(C(=CC=C1)F)C(=O)O[1] |
| InChI | InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1] |
| InChIKey | WELNSIYTQJSNRP-UHFFFAOYSA-N[1] |
| Synonyms | 2-Carboxy-3-fluorotoluene, 6-Fluoro-o-toluic acid[2][4] |
Physicochemical Properties
This compound is typically an off-white to white crystalline powder.[2][5] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White Powder | [2] |
| Melting Point | 124 - 125 °C | [2][5] |
| Purity | >97% | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |
| logP | 1.83232 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 1 | [6] |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][5] Its distinct structure allows for specific and efficient chemical modifications, making it a valuable tool for medicinal chemists.[3]
Synthesis of EGFR Inhibitors
A significant application of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are vital in oncology.[2][3] In this synthetic pathway, the methyl group of this compound can undergo radical bromination. This step is followed by a nucleophilic substitution, and subsequently, the carboxylic acid group is used for amination to couple with an allosteric motif, ultimately forming the potent inhibitor.[2] One such inhibitor demonstrated a potency of 340 nM.[2]
Caption: Role of this compound in EGFR inhibitor synthesis.
Key Building Block for Avacopan
This compound is also a key building block in the synthesis of Avacopan.[2][3] Avacopan is a therapeutic agent used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, an autoimmune disease.[2][3] This highlights the compound's importance in the development of medications for autoimmune disorders.[3]
Experimental Protocols and Reactivity
Synthetic Utility
The primary reactive sites of this compound are the carboxylic acid group and the methyl group.
-
Carboxylic Acid Group: This group can readily undergo reactions such as amidation and esterification.[2][7] For instance, in the synthesis of EGFR inhibitors, it is used to form an amide bond.[2]
-
Methyl Group: The ortho-methyl group can be functionalized, for example, through radical bromination, which paves the way for subsequent nucleophilic substitution reactions.[2][3]
A general workflow for its use in synthesis involves the initial modification of the methyl group, followed by the utilization of the carboxylic acid for coupling with other molecular fragments.[2]
Safety and Hazard Information
It is essential to handle this compound with appropriate safety precautions. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[8]
Table 3: GHS Hazard Information
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4[1][8] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |
References
An In-depth Technical Guide on 2-Fluoro-6-methylbenzoic Acid: Properties and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, a key building block in pharmaceutical synthesis. While experimental spectroscopic data is not publicly available in spectral databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining such data.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group ortho to the carboxylic acid function, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.
| Property | Value |
| CAS Number | 90259-27-1 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Synonyms | 6-Fluoro-o-toluic acid, 2-Carboxy-3-fluorotoluene |
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its functional groups and overall structure.
2.1. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, characteristic broad peak due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibration. |
| C-H (Methyl) | 2975-2850 | Stretching vibration. |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration, conjugated. |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations. |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration. |
| C-F (Aryl Fluoride) | 1250-1100 | Stretching vibration. |
2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| -COOH | 10.0 - 13.0 | Singlet (broad) | - |
| Ar-H (H3, H4, H5) | 6.9 - 7.5 | Multiplet | H-H, H-F |
| -CH₃ | 2.3 - 2.6 | Singlet or Doublet | Potential coupling to F |
2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-F (C2) | 158 - 165 (doublet due to C-F coupling) |
| C-CH₃ (C6) | 135 - 145 |
| C-COOH (C1) | 125 - 135 |
| Aromatic CH (C3, C4, C5) | 115 - 130 |
| -CH₃ | 15 - 25 |
2.4. Mass Spectrometry (MS)
| Ion | m/z (expected) | Description |
| [M]⁺ | 154 | Molecular ion |
| [M-OH]⁺ | 137 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 109 | Loss of carboxyl group |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.
3.1. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is placed on the crystal, and the anvil is lowered to ensure good contact.
-
The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 300 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 transients.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of several hundred to several thousand transients to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
3.3. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS) or direct insertion probe.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For a direct insertion probe, a small amount of the solid is placed in a capillary tube.
-
Instrumentation: A mass spectrometer with an EI source.
-
Data Acquisition:
-
The sample is introduced into the ion source.
-
In the EI source, the sample is bombarded with electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Application in Pharmaceutical Synthesis
This compound is a crucial starting material in the synthesis of several important pharmaceutical compounds, including an Epidermal Growth Factor Receptor (EGFR) inhibitor and Avacopan, a drug used to treat ANCA-associated vasculitis.[1][2] The following diagram illustrates a generalized logical workflow for its use in such syntheses.
Caption: Generalized synthetic workflow utilizing this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-Fluoro-6-methylbenzoic acid. Due to the limited availability of direct experimental spectra in public databases, this document leverages established principles of NMR spectroscopy, including substituent effects on chemical shifts and coupling constants, to present a predicted spectrum. This information is crucial for the structural elucidation, purity assessment, and quality control of this important synthetic building block in drug discovery and development.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the additive effects of the fluoro, methyl, and carboxylic acid substituents on the benzene ring. The chemical shifts are referenced to a standard internal solvent signal.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |
| H-3 | ~ 7.25 - 7.40 | Triplet of doublets (td) | ortho J(H3-H4) ≈ 8.0, meta J(H3-H5) ≈ 1.0, J(H3-F) ≈ 8.0 | 1H |
| H-4 | ~ 7.05 - 7.20 | Triplet (t) | ortho J(H4-H3) ≈ 8.0, ortho J(H4-H5) ≈ 8.0 | 1H |
| H-5 | ~ 7.15 - 7.30 | Doublet of doublets (dd) | ortho J(H5-H4) ≈ 8.0, meta J(H5-F) ≈ 5.0 | 1H |
| -CH₃ | ~ 2.40 - 2.60 | Singlet | - | 3H |
| -COOH | > 10.0 | Broad singlet (br s) | - | 1H |
Rationale for Spectral Predictions
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the three aromatic protons, the methyl protons, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the electron-donating nature of the methyl group, significantly influences the chemical shifts of the aromatic protons.
-
Aromatic Protons (H-3, H-4, H-5): These protons appear in the aromatic region of the spectrum. The fluorine substituent is expected to cause a significant downfield shift for the ortho proton (H-3) and a smaller downfield shift for the meta proton (H-5). The methyl group will have a slight shielding effect. The coupling between the aromatic protons and the fluorine atom will result in complex splitting patterns. H-3 is expected to be a triplet of doublets due to coupling with H-4, H-5, and the fluorine atom. H-4 will likely appear as a triplet due to coupling with H-3 and H-5. H-5 is predicted to be a doublet of doublets due to coupling with H-4 and the fluorine atom.
-
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.
-
If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in a standard 5 mm tube).
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a ¹H NMR spectrum of a small molecule, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities and coupling constants of the signals to elucidate the structure.
-
Visualizing the Analysis Workflow and Molecular Interactions
The following diagrams illustrate the logical workflow for analyzing the ¹H NMR spectrum of this compound and the key coupling interactions within the molecule.
Caption: Logical workflow for ¹H NMR spectrum analysis.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
An In-depth Technical Guide to the 13C NMR Analysis of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-fluoro-6-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted 13C NMR data to provide a detailed framework for spectral interpretation and structural elucidation. The methodologies and analytical approaches described herein are intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Its structural features, including the presence of a fluorine atom and a methyl group ortho to the carboxylic acid, create a unique electronic environment that can be effectively probed by 13C NMR spectroscopy. This technique provides valuable insights into the carbon skeleton of the molecule, allowing for the unambiguous identification of each carbon atom based on its chemical shift. Understanding the 13C NMR spectrum is crucial for structure verification, purity assessment, and for tracking chemical transformations involving this compound.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. The data was generated using an online NMR prediction tool and is reported in parts per million (ppm) relative to a standard reference. It is important to note that these are theoretical values and may differ slightly from experimental results.
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 115.8 |
| C2 | 162.1 (d, ¹JCF ≈ 250 Hz) |
| C3 | 119.5 (d, ²JCF ≈ 22 Hz) |
| C4 | 132.5 |
| C5 | 125.8 (d, ³JCF ≈ 4 Hz) |
| C6 | 138.9 |
| C7 (COOH) | 167.3 |
| C8 (CH₃) | 21.7 |
Note: Predicted coupling constants (J-couplings) between carbon and fluorine are included to aid in spectral interpretation. 'd' denotes a doublet, with the coupling constant in Hertz (Hz).
Experimental Protocols
A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound is detailed below.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak or the internal TMS standard.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering and a typical workflow for 13C NMR analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) inhibitors and avacopan.[1][2] Understanding the vibrational characteristics of this molecule is crucial for its identification, quality control, and monitoring of chemical transformations in drug development processes.
Molecular Structure and Expected Vibrational Modes
This compound (C₈H₇FO₂) is a disubstituted benzoic acid with a molecular weight of 154.14 g/mol .[3] Its structure, featuring a carboxylic acid group, a fluorine atom, and a methyl group on the aromatic ring, gives rise to a characteristic infrared spectrum. The key vibrational modes expected are associated with the O-H and C=O stretching of the carboxylic acid, C-F stretching, C-H stretching of the aromatic ring and methyl group, and various bending and stretching vibrations of the benzene ring.
Predicted Infrared Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[7][8] It may obscure the aromatic and aliphatic C-H stretching vibrations.[5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | These peaks corresponding to the C-H bonds of the benzene ring may appear as sharp absorptions on top of the broad O-H band.[5] |
| C-H Stretch (Methyl) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the methyl group. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by the electronic effects of the ortho substituents and hydrogen bonding.[5][7] |
| C=C Stretch (Aromatic) | 1610 - 1580 & 1500 - 1450 | Medium | Aromatic rings typically show two to three bands in this region.[7] |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | This stretching vibration is coupled with O-H in-plane bending.[7] |
| C-F Stretch | 1250 - 1020 | Strong | The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region. |
| O-H Bend (Out-of-Plane) | 950 - 900 | Broad | This broad band is another characteristic feature of carboxylic acid dimers.[8] |
Experimental Protocol: Obtaining the IR Spectrum of this compound
The following protocol details the thin solid film method, a common and effective technique for obtaining the IR spectrum of a solid compound like this compound.[9]
Materials:
-
This compound (solid powder, typically white or off-white)[2][10]
-
A suitable volatile solvent (e.g., methylene chloride or acetone)[9]
-
Infrared salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile solvent in a small vial or test tube.[11]
-
-
Film Deposition:
-
Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.[9]
-
Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[9] A gentle stream of nitrogen or air can be used to expedite drying.
-
Visually inspect the film to ensure a uniform, transparent to slightly hazy coating. If the film is too thick, it may result in saturated absorption bands. If it is too thin, the peaks will be weak. Adjust by adding more solution or by cleaning the plate and starting with a more dilute solution.[9]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.[9]
-
Alternative Sampling Techniques: For solid samples, other methods like preparing a Nujol mull or a KBr pellet can also be employed.[12][13]
-
Nujol Mull: The solid is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates.[11][12] The characteristic C-H absorption bands of Nujol will be present in the spectrum and must be accounted for.
-
KBr Pellet: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[12][13]
Logical Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for obtaining and analyzing the IR spectrum of a solid sample.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Fluoro-6-methylbenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document focuses on a predicted fragmentation pattern based on established principles of mass spectrometry, including the known fragmentation of benzoic acid and its derivatives, and the influence of the "ortho effect." This guide is intended to aid in the structural elucidation, characterization, and method development for the analysis of this compound and related compounds.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
The mass spectrum of this compound is expected to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence and positions of the fluoro, methyl, and carboxylic acid groups on the aromatic ring will dictate the fragmentation pathways.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 154 | [M] | [C H FO ] | Molecular ion. |
| 137 | [M - OH] | [C H FO] | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for aromatic carboxylic acids. |
| 136 | [M - H O] | [C H FO] | "Ortho effect" driven loss of a water molecule, involving a hydrogen from the ortho-methyl group. |
| 126 | [M - CO] | [C H F] | Loss of carbon monoxide from the [M - H O] fragment. |
| 109 | [M - COOH] | [C H F] | Loss of the carboxyl group as a radical, forming a fluorotoluene cation. |
| 95 | [C H F] | [C H F] | Further fragmentation of the aromatic ring. |
Discussion of Predicted Fragmentation Mechanisms
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]̇⁺) with an expected m/z of 154. Subsequent fragmentation is influenced by the stability of the resulting ions and neutral species.
A key feature in the fragmentation of ortho-substituted benzoic acids is the "ortho effect," where the proximity of the substituents leads to characteristic fragmentation pathways. In the case of this compound, the ortho-methyl group can participate in a rearrangement leading to the elimination of a neutral water molecule.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
A standard approach for the analysis of this compound by mass spectrometry would involve gas chromatography-mass spectrometry (GC-MS) for volatile samples or liquid chromatography-mass spectrometry (LC-MS) for less volatile or thermally labile samples.
Sample Preparation for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid.
-
Derivatization: A common method is esterification, for example, by reacting the sample with a solution of methanol and a catalyst (e.g., acetyl chloride) to form the methyl ester. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method.
-
Extraction: After derivatization, the derivative is typically extracted into an organic solvent (e.g., hexane or ethyl acetate).
-
Concentration: The solvent is then carefully evaporated to concentrate the sample before injection into the GC-MS.
GC-MS Instrumental Parameters (Typical)
-
Injector: Split/splitless, operated at a temperature of 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Sample Preparation for LC-MS Analysis
LC-MS can often analyze the underivatized acid.
-
Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the sample to an appropriate concentration for analysis.
LC-MS Instrumental Parameters (Typical)
-
Chromatography: Reversed-phase liquid chromatography.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids ([M-H]⁻).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Scan Range: m/z 50-500.
-
Experimental and Logical Workflows
The following diagram outlines a general workflow for the analysis of a small molecule like this compound using mass spectrometry.
Caption: General workflow for mass spectrometric analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a starting point for method development. Experimental verification is essential to confirm the predicted fragmentation patterns and to optimize analytical methods for specific research or developmental needs.
An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzoic acid is a key building block in medicinal chemistry, notably in the synthesis of the FDA-approved drug Avacopan for the treatment of ANCA-associated vasculitis.[1][2] Its utility stems from the unique reactivity profile of its carboxylic acid group, which is significantly influenced by the steric and electronic effects of the ortho-substituents. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid moiety in this compound, including its acidity, and its participation in key chemical transformations such as esterification, amidation, reduction, and conversion to the acyl chloride. Detailed experimental protocols and quantitative data, where available, are provided to assist researchers in the effective use of this versatile reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 90259-27-1 | [3][4][5] |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Melting Point | 119-124 °C | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Electronic and Steric Effects on Reactivity
The reactivity of the carboxylic acid group in this compound is a consequence of the interplay between the electronic properties of the fluoro and methyl substituents and the significant steric hindrance imposed by their positions at the 2 and 6 positions.
-
Electronic Effects: The fluorine atom at the 2-position is a strongly electron-withdrawing group due to its high electronegativity, which increases the acidity of the carboxylic acid. Conversely, the methyl group at the 6-position is weakly electron-donating.
-
Steric Effects (Ortho Effect): The presence of two substituents in the ortho positions forces the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance has a profound impact on the molecule's acidity and its reactivity towards nucleophiles.[6]
Acidity (pKa)
Key Chemical Transformations
The carboxylic acid group of this compound can undergo a variety of chemical transformations, although reaction conditions often need to be tailored to overcome the steric hindrance.
Conversion to Acyl Chloride
The formation of 2-fluoro-6-methylbenzoyl chloride is a crucial step for subsequent reactions, particularly amidation in the synthesis of Avacopan.[1] This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2-Fluoro-6-methylbenzoyl Chloride
-
Reagents: this compound, oxalyl chloride, catalytic N,N-dimethylformamide (DMF), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at room temperature. The reaction progress can be monitored by the evolution of gas (HCl and CO).
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-fluoro-6-methylbenzoyl chloride, which can often be used in the next step without further purification.
-
dot
Caption: Synthesis of 2-Fluoro-6-methylbenzoyl Chloride.
Amidation
Due to the steric hindrance around the carboxylic acid, direct amidation requires the use of coupling agents or conversion to the more reactive acyl chloride.
Experimental Protocol: Amidation via Acyl Chloride
-
Reagents: 2-Fluoro-6-methylbenzoyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)), and an anhydrous aprotic solvent (e.g., DCM or THF).
-
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of 2-fluoro-6-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol: Direct Amidation using Coupling Agents
For sterically hindered substrates, potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective.
-
Reagents: this compound, a primary or secondary amine, HATU, a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
Caption: Amidation reaction pathways.
Esterification
Standard Fischer-Speier esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) are often sluggish for sterically hindered benzoic acids. More forcing conditions or alternative methods may be required to achieve good yields.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reagents: this compound, an alcohol (e.g., methanol or ethanol, used in large excess as the solvent), and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add the acid catalyst (0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. Due to steric hindrance, prolonged reaction times (24-48 hours) may be necessary.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
-
dot
Caption: Fischer-Speier esterification workflow.
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF).
Experimental Protocol: Reduction with Lithium Aluminum Hydride
-
Reagents: this compound, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (2-fluoro-6-methylphenyl)methanol by column chromatography or distillation.[7][8]
-
dot
Caption: Reduction of the carboxylic acid to a primary alcohol.
Quantitative Data Summary
Specific quantitative data for the reactions of this compound are not extensively reported in readily accessible literature. The yields provided in Table 2 are representative for sterically hindered benzoic acids and should be considered as a general guide.
| Reaction | Reagents | Typical Yield for Hindered Substrates |
| Conversion to Acyl Chloride | Oxalyl chloride, cat. DMF | >90% (often used crude) |
| Amidation (from acyl chloride) | Amine, Base | 60-95% |
| Amidation (with HATU) | Amine, HATU, DIPEA | 70-95% |
| Esterification (Fischer) | Alcohol, H₂SO₄ | 40-70% (may require long reaction times) |
| Reduction | LiAlH₄ | 70-90% |
Conclusion
The carboxylic acid group of this compound, while sterically hindered, is a versatile functional group that can be effectively utilized in a range of important chemical transformations. Understanding the interplay of steric and electronic effects is crucial for selecting appropriate reaction conditions. Conversion to the highly reactive acyl chloride is a common and efficient strategy to facilitate subsequent nucleophilic acyl substitution reactions, particularly amidation. For direct amidation from the carboxylic acid, powerful coupling agents are recommended. Esterification and reduction require more forcing conditions than for unhindered benzoic acids. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this compound as a valuable building block in their synthetic endeavors.
References
- 1. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 90259-27-1|this compound|BLD Pharm [bldpharm.com]
- 5. 90259-27-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to the Radical Bromination of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radical bromination of the methyl group in 2-fluoro-6-methylbenzoic acid, a critical transformation in the synthesis of various pharmaceutical compounds, notably Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] This document details the underlying chemical principles, experimental protocols, and data pertinent to this reaction.
Introduction
This compound is a valuable building block in medicinal chemistry.[1][2] Its strategic functionalization is key to the synthesis of complex molecular architectures. The selective bromination of the benzylic methyl group provides a versatile synthetic handle, 2-fluoro-6-(bromomethyl)benzoic acid, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of various moieties, a crucial step in the development of targeted therapeutics.[1]
The reaction proceeds via a free-radical chain mechanism, a cornerstone of organic synthesis for the functionalization of unactivated C-H bonds. The benzylic position is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical.
Reaction Mechanism and Principles
The radical bromination of this compound is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. This classic method is known as the Wohl-Ziegler bromination.
The reaction mechanism can be described in three key stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of NBS to yield the desired product, 2-fluoro-6-(bromomethyl)benzoic acid, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Figure 1. Generalized mechanism of radical bromination.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 90259-27-1 | C₈H₇FO₂ | 154.14 | White to off-white solid | 124-126 |
| 2-Fluoro-6-(bromomethyl)benzoic acid | Not available | C₈H₆BrFO₂ | 233.04 | Expected to be a solid | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.4-7.5 (m, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 168.0 (C=O), 161.0 (d, J=250 Hz, C-F), 138.0 (d, J=10 Hz, C-CH₃), 132.0 (d, J=5 Hz, Ar-C), 125.0 (d, J=3 Hz, Ar-C), 115.0 (d, J=22 Hz, Ar-C), 20.0 (CH₃) |
| IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch) |
Table 3: Expected Spectroscopic Data for 2-Fluoro-6-(bromomethyl)benzoic Acid
| Spectroscopy | Expected Data |
| ¹H NMR | The singlet at ~2.5 ppm for the methyl group will be replaced by a singlet at ~4.5-5.0 ppm for the bromomethyl (CH₂Br) group. Aromatic and carboxylic acid protons will show similar patterns to the starting material. |
| ¹³C NMR | The methyl carbon signal at ~20 ppm will be replaced by a bromomethyl carbon signal at ~30-35 ppm. |
| IR (cm⁻¹) | Similar to the starting material, with the addition of a C-Br stretching vibration around 600-700 cm⁻¹. |
Experimental Protocols
The following is a representative experimental protocol for the radical bromination of this compound, adapted from standard procedures for benzylic brominations.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., carbon tetrachloride, 10-20 mL per gram of starting material).
-
Add N-bromosuccinimide (1.0-1.2 eq.) and the radical initiator (AIBN or BPO, 0.02-0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-fluoro-6-(bromomethyl)benzoic acid.
Figure 2. Experimental workflow for the radical bromination.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Radical Initiators (AIBN, BPO): Can be explosive upon heating or shock. Handle with care and store appropriately.
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Less toxic alternatives like acetonitrile or chlorobenzene should be considered. All solvents are flammable and should be handled away from ignition sources.
-
Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
The radical bromination of the methyl group in this compound is a robust and essential transformation for the synthesis of advanced pharmaceutical intermediates. By understanding the reaction mechanism and adhering to carefully designed experimental protocols, researchers can efficiently produce 2-fluoro-6-(bromomethyl)benzoic acid, a key building block for the development of novel therapeutics. Careful consideration of safety precautions is paramount when performing this reaction.
References
Acidity and pKa of 2-Fluoro-6-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Fluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including Epidermal Growth Factor Receptor (EGFR) inhibitors and the vasculitis treatment avacopan, underscores the importance of understanding its fundamental physicochemical properties. A key parameter governing the behavior of an ionizable compound in biological and chemical systems is its acid dissociation constant (pKa). The pKa value dictates the extent of ionization at a given pH, which in turn influences properties such as solubility, lipophilicity, and receptor-binding interactions. This guide focuses on the factors determining the acidity of this compound and provides methodologies for its empirical determination.
Theoretical Framework: The Ortho Effect
The acidity of substituted benzoic acids is significantly influenced by the nature and position of substituents on the benzene ring. For this compound, the presence of two substituents in the ortho positions relative to the carboxylic acid group brings a crucial phenomenon into play: the ortho effect .
Generally, ortho-substituted benzoic acids are stronger acids (i.e., have a lower pKa) than their meta and para isomers, irrespective of whether the substituent is electron-donating or electron-withdrawing. This is attributed to steric hindrance between the ortho-substituents and the carboxylic acid group. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.
The significance of this twisting is twofold:
-
Inhibition of Resonance: For the carboxylate anion to be stabilized by resonance with the benzene ring, the carboxyl group must be coplanar with the ring. The ortho effect disrupts this coplanarity, thereby inhibiting resonance stabilization of the carboxylate anion.
-
Enhanced Acidity: While seemingly counterintuitive, the inhibition of resonance of the carboxyl group with the phenyl ring leads to an increase in the acidity of the carboxyl group.
In the case of this compound, both the fluorine atom and the methyl group contribute to this steric hindrance, leading to a pronounced ortho effect.
Quantitative Data: pKa Estimation
As of the latest literature review, a specific experimental pKa value for this compound has not been published. However, a reliable estimate can be derived by examining the pKa values of structurally related compounds.
| Compound | pKa |
| Benzoic Acid | ~4.20[1][2] |
| 2-Fluorobenzoic Acid | ~3.27[3] |
| 2-Methylbenzoic Acid | ~3.91[4][5] |
| 2,6-Dimethylbenzoic Acid | ~3.36 |
| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[6][7] |
Analysis and Estimation:
-
Benzoic acid , the parent compound, has a pKa of approximately 4.2.[1][2]
-
2-Fluorobenzoic acid is significantly more acidic (pKa ≈ 3.27) due to the electron-withdrawing inductive effect of the fluorine atom and the ortho effect.[3]
-
2-Methylbenzoic acid is also more acidic than benzoic acid (pKa ≈ 3.91), which is a classic example of the ortho effect, as the methyl group is electron-donating.[4][5]
-
The presence of two ortho substituents, as seen in 2,6-dimethylbenzoic acid (pKa ≈ 3.36) and 2,6-difluorobenzoic acid (predicted pKa ≈ 2.34), leads to a substantial increase in acidity due to the enhanced steric hindrance.[6][7]
Given these trends, it is highly probable that the pKa of This compound is lower than that of both 2-fluorobenzoic acid (3.27) and 2,6-dimethylbenzoic acid (3.36). The combined steric bulk and the strong inductive effect of the fluorine atom would lead to a significant increase in acidity. Therefore, a reasonable estimated pKa for this compound would be in the range of 3.0 to 3.3 .
Mandatory Visualizations
Caption: Logical relationship of factors contributing to the acidity of this compound.
Caption: Experimental workflows for pKa determination.
Experimental Protocols
Potentiometric Titration
This method involves monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is determined from the midpoint of the titration curve.
Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Volumetric flasks and pipettes
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity water (e.g., Milli-Q)
-
Organic co-solvent (e.g., methanol or ethanol) if the acid has low water solubility
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent. If a co-solvent is used, the ratio should be recorded (e.g., 50:50 ethanol:water). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the temperature of the experiment.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence volume (Veq) from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Veq/2). Read this pH value directly from the titration curve.
-
Spectrophotometric Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
A series of buffer solutions covering a pH range of approximately pKa ± 2 (e.g., acetate, phosphate, or borate buffers)
-
Concentrated HCl and NaOH for pH adjustment
-
High-purity water
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Determination of Analytical Wavelengths:
-
Prepare two solutions of the acid at a low pH (e.g., pH 1, fully protonated form) and a high pH (e.g., pH 7, fully deprotonated form).
-
Scan the UV-Vis spectrum for both solutions to identify the wavelengths of maximum absorbance (λmax) for the acidic (HA) and basic (A⁻) forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
-
Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffer solutions of known pH. Ensure the final concentration of the acid is the same in all solutions.
-
Absorbance Measurements: Measure the absorbance of each buffered solution at the chosen analytical wavelength. Also, measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms.
-
Data Analysis: The pKa can be calculated using the following equation for each pH value: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where:
-
A is the absorbance of the solution at a given pH.
-
A_A⁻ is the absorbance of the fully deprotonated form.
-
A_HA is the absorbance of the fully protonated form. The final pKa is the average of the values calculated from the measurements in the buffer range. Alternatively, plot absorbance versus pH; the inflection point of the resulting sigmoid curve corresponds to the pKa.
-
Conclusion
Understanding the acidity and pKa of this compound is fundamental for its effective application in research and drug development. The pronounced "ortho effect" resulting from the di-ortho substitution by fluorine and methyl groups is the primary determinant of its enhanced acidity, with an estimated pKa in the range of 3.0 to 3.3. For precise quantitative analysis, the detailed potentiometric and spectrophotometric protocols provided in this guide offer robust methodologies for experimental pKa determination. These theoretical insights and practical guidelines will aid scientists in predicting and manipulating the behavior of this important chemical intermediate in various applications.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog [evergreensinochem.com]
- 5. What is the pKa value of 2 - Methylbenzoic Acid? - Blog [evergreensinochem.com]
- 6. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and qualitative solubility information for structurally related compounds. This guide is intended to be a valuable resource for researchers working on the formulation and development of drug candidates involving this molecule.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations / Notes |
| Polar Protic Solvents | |||
| Methanol | Data not available | Structurally similar compounds show moderate to good solubility.[2] | |
| Ethanol | Data not available | Structurally similar compounds show moderate to good solubility.[1] | |
| Polar Aprotic Solvents | |||
| Acetone | Data not available | Generally a good solvent for benzoic acid derivatives. | |
| Ethyl Acetate | Data not available | Benzoic acid shows good solubility. | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Structurally similar compounds show moderate solubility.[1][2] | |
| Non-Polar Solvents | |||
| Toluene | Data not available | 2-Fluorobenzoic acid is soluble in toluene.[4] | |
| Hexane | Data not available | Expected to have low solubility. | |
| Other | |||
| Water | 0.0857 - 0.101 (Calculated) | Calculated values suggest low aqueous solubility.[5] |
Note: The qualitative statements are based on data for compounds like 2-fluoro-4-nitrobenzoic acid, 2-amino-4-fluorobenzoic acid, and 2,3,4-trifluorobenzoic acid. Researchers should determine the specific solubility of this compound experimentally.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid.[6] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques, most commonly gravimetric analysis or UV-Vis spectroscopy.
2.1. Shake-Flask Method for Achieving Equilibrium
The fundamental principle of this method is to create a saturated solution by allowing a surplus of the solid solute to equilibrate with the solvent over a sufficient period.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed container in a constant temperature environment, such as a temperature-controlled shaker or water bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to separate the saturated solution from the excess solid without altering the temperature. This can be achieved by:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to draw the supernatant. Ensure the filter and syringe are pre-warmed to the experimental temperature to prevent precipitation.
-
Centrifugation: Centrifuge the sample at the experimental temperature to pellet the excess solid, and then carefully collect the supernatant.
-
2.2. Quantitative Analysis of the Saturated Solution
Once the clear, saturated solution is obtained, the concentration of this compound can be determined.
2.2.1. Gravimetric Analysis
This method directly measures the mass of the dissolved solute after evaporating the solvent.
Methodology:
-
Sample Collection: Accurately weigh a clean, dry, and pre-weighed container. Pipette a precise volume of the saturated supernatant into this container.
-
Solvent Evaporation: Place the container in a vacuum oven or a fume hood at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Drying to a Constant Weight: Continue drying the residue until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Calculation: The solubility is calculated as the mass of the dried solute divided by the volume of the solvent used.
2.2.2. UV-Vis Spectroscopic Analysis
This technique is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Take a precise aliquot of the saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
References
- 1. 403-24-7 2-Fluoro-4-nitrobenzoic acid - EASTFINE [eastfine.net]
- 2. 446-32-2 2-Amino-4-fluorobenzoic acid - EASTFINE [eastfine.net]
- 3. 61079-72-9 2,3,4-Trifluorobenzoic acid - EASTFINE [eastfine.net]
- 4. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 5. 90259-27-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
The Versatility of 2-Fluoro-6-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic properties of the fluorine atom can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. 2-Fluoro-6-methylbenzoic acid, a structurally distinct building block, has emerged as a valuable intermediate in the synthesis of sophisticated therapeutic agents. Its ortho-substituted fluoro and methyl groups impart specific reactivity and conformational constraints, making it an attractive starting point for the design of targeted therapies. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of a C5a receptor (C5aR) antagonist and an allosteric epidermal growth factor receptor (EGFR) inhibitor.
Core Applications of this compound
This compound serves as a critical building block for at least two significant classes of therapeutic agents, demonstrating its versatility in targeting distinct biological pathways. Its utility stems from the ability to functionalize both the carboxylic acid and the methyl group, allowing for its incorporation into complex molecular architectures.
C5a Receptor (C5aR) Antagonists: The Case of Avacopan
Avacopan (formerly CCX168) is a first-in-class, orally administered selective antagonist of the complement 5a receptor (C5aR).[1][2] It is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][3] The synthesis of Avacopan utilizes this compound in the form of its acyl chloride to introduce the 2-fluoro-6-methylbenzoyl moiety into the final molecule. This group is crucial for the compound's high-affinity binding to the C5aR.
Signaling Pathway of C5a Receptor and Inhibition by Avacopan
The complement component C5a is a potent pro-inflammatory mediator that signals through the G protein-coupled receptor C5aR on the surface of immune cells, particularly neutrophils.[3] Activation of C5aR triggers a cascade of downstream signaling events, including the activation of PI3K/AKT and MAPK pathways, leading to chemotaxis, degranulation, and the release of reactive oxygen species—key events in the pathogenesis of ANCA-associated vasculitis.[3] Avacopan acts as an allosteric antagonist of C5aR, binding to a site distinct from the C5a binding site and preventing receptor activation and downstream signaling.
Allosteric EGFR Inhibitors
This compound is also a key synthetic intermediate for a class of allosteric epidermal growth factor receptor (EGFR) inhibitors. One such inhibitor has demonstrated a potency of 340 nM.[4] The synthetic strategy involves the functionalization of the methyl group via radical bromination, followed by nucleophilic substitution and subsequent amide coupling of the carboxylic acid to an allosteric binding motif.[4]
Signaling Pathway of EGFR and Allosteric Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Ligand binding to the extracellular domain of EGFR induces receptor dimerization and activation of the intracellular kinase domain, leading to the autophosphorylation of tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Allosteric inhibitors bind to a site on the EGFR kinase domain that is distinct from the ATP-binding site, inducing a conformational change that prevents kinase activation.
Quantitative Data
The following table summarizes the biological activity of compounds synthesized using this compound as a key building block.
| Compound Class | Target | Assay | Potency | Reference |
| C5aR Antagonist (Avacopan) | C5aR | [125I]-C5a displacement | IC50 = 0.1 nM | [1][2] |
| C5aR Antagonist (Avacopan) | C5aR | Chemotaxis of U937 cells | A2 = 0.2 nM | |
| C5aR Antagonist (Avacopan) | C5aR | Calcium mobilization in human neutrophils | IC50 = 0.2 nM | |
| Allosteric EGFR Inhibitor | EGFR | Kinase activity | Potency = 340 nM | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations involving this compound are provided below.
Protocol 1: Radical Bromination of this compound
This protocol describes the selective bromination of the methyl group of this compound to form 2-(bromomethyl)-6-fluorobenzoic acid, a key intermediate for the synthesis of allosteric EGFR inhibitors.
Workflow Diagram
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(bromomethyl)-6-fluorobenzoic acid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Amide Coupling of this compound
This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine, a key step in the synthesis of Avacopan and other bioactive molecules. The carboxylic acid is first converted to the more reactive acyl chloride.
Workflow Diagram
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Formation of 2-Fluoro-6-methylbenzoyl chloride
-
In a fume hood, to a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-fluoro-6-methylbenzoyl chloride, which can often be used directly in the next step.
Part B: Amide Coupling
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 2-fluoro-6-methylbenzoyl chloride from Part A in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic use in the synthesis of high-value therapeutic agents such as Avacopan and allosteric EGFR inhibitors highlights its importance in modern drug discovery. The unique reactivity of its functional groups, combined with the beneficial effects of the fluorine substituent, provides a robust platform for the development of novel drugs targeting a range of diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this valuable chemical entity in the pursuit of new and improved medicines.
References
- 1. Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the negative regulation of EGFR upon the binding of an allosteric inhibitor | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
Methodological & Application
Synthesis of 2-Fluoro-6-methylbenzoic Acid: A Key Intermediate for Pharmaceutical Research
Introduction
2-Fluoro-6-methylbenzoic acid is a valuable fluorinated building block in organic synthesis, playing a crucial role as a key intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the carboxylic acid, makes it a versatile precursor for the development of novel therapeutics. Notably, it is a critical component in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and the anti-vasculitis drug, avacopan. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Applications in Drug Discovery
The strategic placement of the fluoro and methyl groups on the benzoic acid scaffold imparts specific conformational constraints and electronic properties that are advantageous in drug design. In the synthesis of certain EGFR inhibitors, the methyl group of this compound can undergo further functionalization, such as radical bromination, to enable the introduction of other molecular fragments. The carboxylic acid moiety serves as a handle for amide bond formation, a common strategy for linking different pharmacophoric elements.
Synthetic Pathways
Several synthetic routes can be employed for the preparation of this compound. The selection of a particular pathway may depend on the availability of starting materials, scalability, and desired purity of the final product. The most common and practical approaches include:
-
Grignard Reaction of 1-Bromo-2-fluoro-6-methylbenzene: This classic method involves the formation of a Grignard reagent from the corresponding bromo-aromatic precursor, followed by carboxylation with carbon dioxide.
-
Oxidation of 2-Fluoro-6-methyltoluene: The methyl group of 2-fluoro-6-methyltoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
-
Hydrolysis of 2-Fluoro-6-methylbenzonitrile: The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
This document will focus on providing a detailed protocol for the Grignard reaction and the oxidation of 2-fluoro-6-methyltoluene.
Experimental Protocols
Method 1: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 1-bromo-2-fluoro-6-methylbenzene.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-fluoro-6-methylbenzene | 189.04 | 10.0 g | 0.0529 |
| Magnesium turnings | 24.31 | 1.42 g | 0.0584 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Carbon dioxide (dry ice) | 44.01 | Excess | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.42 g, 0.0584 mol).
-
In the dropping funnel, place a solution of 1-bromo-2-fluoro-6-methylbenzene (10.0 g, 0.0529 mol) in anhydrous THF (40 mL).
-
Add a small portion of the bromide solution (approx. 5 mL) to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush an excess of dry ice in a beaker and carefully pour the prepared Grignard reagent onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
To the reaction mixture, slowly add 1 M hydrochloric acid until the solution is acidic to litmus paper. This will dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Expected Yield: 70-80% Purity: >98% (by HPLC)
Method 2: Synthesis via Oxidation of 2-Fluoro-6-methyltoluene
This protocol describes the oxidation of 2-fluoro-6-methyltoluene using potassium permanganate.
Reaction Scheme:
Caption: Synthesis of this compound via oxidation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-6-methyltoluene | 126.15 | 10.0 g | 0.0793 |
| Potassium Permanganate (KMnO4) | 158.03 | 25.0 g | 0.158 |
| Water | 18.02 | 200 mL | - |
| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Oxidation:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methyltoluene (10.0 g, 0.0793 mol) and water (200 mL).
-
Heat the mixture to reflux.
-
Slowly and portion-wise, add potassium permanganate (25.0 g, 0.158 mol) to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color no longer fades.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
To the filtrate, add sodium bisulfite until the solution becomes colorless to destroy any remaining potassium permanganate.
-
Acidify the clear solution with concentrated hydrochloric acid until no more precipitate forms.
-
Cool the mixture in an ice bath and collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization from water or an ethanol/water mixture.
-
Expected Yield: 60-70% Purity: >97% (by HPLC)
Data Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Grignard Reaction | 1-Bromo-2-fluoro-6-methylbenzene | Mg, THF, CO2 | 70-80 | >98 |
| Oxidation | 2-Fluoro-6-methyltoluene | KMnO4, H2O | 60-70 | >97 |
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reactions should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Synthetic Strategies for 2-Fluoro-6-methylbenzoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
Introduction
2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, most notably as a crucial intermediate in the production of epidermal growth factor receptor (EGFR) inhibitors used in oncology and avacopan, a treatment for ANCA-associated vasculitis.[1] Its specific substitution pattern, featuring a fluorine atom and a methyl group ortho to the carboxylic acid, provides unique reactivity and structural properties essential for the development of complex molecular architectures in modern drug discovery. This document provides detailed synthetic protocols for the preparation of this compound, targeting researchers, scientists, and professionals in drug development.
Synthetic Approaches
Several viable synthetic routes can be employed to produce this compound. The most prominent methods include directed ortho-lithiation followed by carboxylation, and the Grignard reaction with subsequent carboxylation. A third potential route involves the hydrolysis of a nitrile precursor. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
1. Directed Ortho-lithiation of 2-Fluorotoluene
This method leverages the fluorine atom as a powerful ortho-directing group to selectively deprotonate the adjacent position, which is then carboxylated.
2. Grignard Reaction of 1-Bromo-2-fluoro-6-methylbenzene
This classical organometallic approach involves the formation of a Grignard reagent from a suitable halo-precursor, which then reacts with carbon dioxide to yield the desired carboxylic acid.
3. Hydrolysis of 2-Fluoro-6-methylbenzonitrile
This route offers a straightforward conversion of a nitrile to a carboxylic acid, contingent on the availability of the nitrile starting material.
Experimental Protocols
Protocol 1: Synthesis via Directed Ortho-lithiation of 2-Fluorotoluene
This protocol is based on established principles of directed ortho-metalation.
Reaction Scheme:
Materials:
-
2-Fluorotoluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-fluorotoluene (1.0 eq) and dry THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Carboxylation: The flask is opened to a positive pressure of nitrogen, and freshly crushed dry ice is added in several portions. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis via Grignard Reaction
This protocol requires the synthesis of the precursor 1-bromo-2-fluoro-6-methylbenzene.
Part A: Synthesis of 1-Bromo-2-fluoro-6-methylbenzene
Reaction Scheme:
Materials:
-
2-Fluorotoluene
-
Bromine
-
Iron filings (catalyst)
-
Dichloromethane
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 2-fluorotoluene (1.0 eq) in dichloromethane in a round-bottom flask, add a catalytic amount of iron filings.
-
Bromination: Cool the mixture in an ice bath and add bromine (1.05 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature until the bromine color disappears.
-
Work-up: Quench the reaction with sodium bisulfite solution. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Part B: Grignard Reaction and Carboxylation
Reaction Scheme:
Materials:
-
1-Bromo-2-fluoro-6-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (initiator)
-
Dry ice
-
Hydrochloric acid, 1 M
Procedure:
-
Grignard Formation: In a flame-dried flask under nitrogen, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of a solution of 1-bromo-2-fluoro-6-methylbenzene (1.0 eq) in anhydrous ether. Once the reaction initiates (indicated by color change and gentle reflux), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.
-
Carboxylation: Cool the Grignard solution to 0 °C and pour it slowly over an excess of crushed dry ice.
-
Work-up: After the excess CO2 has sublimed, quench the reaction with 1 M HCl.
-
Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product can be purified by recrystallization.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Ortho-lithiation | 2-Fluorotoluene | n-BuLi, Dry Ice | 60-75 | >95 | High regioselectivity, one-pot procedure. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Grignard Reaction | 1-Bromo-2-fluoro-6-methylbenzene | Mg, Dry Ice | 70-85 (from bromide) | >97 | High yielding, well-established reaction. | Requires a multi-step synthesis for the starting material. |
| Nitrile Hydrolysis | 2-Fluoro-6-methylbenzonitrile | Acid or Base | 85-95 | >98 | High yield, simple procedure. | Availability and synthesis of the nitrile precursor can be challenging. |
Note: Yields and purity are estimates based on analogous reactions and may vary depending on specific experimental conditions.
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Workflow for the ortho-lithiation synthesis route.
References
Application of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzoic acid is a valuable building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the ortho-fluoro and methyl substitutions, play a crucial role in directing chemical reactions and influencing the pharmacological properties of the final compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a class of potent Epidermal Growth Factor Receptor (EGFR) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Aberrant EGFR signaling is a key driver in the proliferation of various cancer types, making it a prime target for therapeutic intervention. The compounds synthesized using this methodology have demonstrated significant inhibitory activity against EGFR, highlighting the importance of this compound in the design of novel anti-cancer agents.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, initiates a cascade of intracellular signaling events. This pathway is pivotal in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The diagram below illustrates the key components of the EGFR signaling cascade.
Caption: EGFR Signaling Pathway.
Experimental Protocols
The following protocols describe the synthesis of a pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor using this compound.
Synthesis of N-(4-amino-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-fluoro-6-methylbenzamide
The synthesis is a multi-step process, beginning with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine moiety and finally, the acylation with 2-fluoro-6-methylbenzoyl chloride.
Caption: Synthetic Workflow for the EGFR Inhibitor.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq) in ethanol, add phenylhydrazine (1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq) and formamide (10 eq) is heated to reflux for 10 hours.
-
After cooling, the precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 eq) in phosphorus oxychloride (POCl₃, 5 eq) is refluxed for 18 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried.
Step 4: Synthesis of tert-Butyl 4-((5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in isopropanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) and triethylamine (2 eq).
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography.
Step 5: Synthesis of N-(Piperidin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,5-diamine
-
The Boc-protected intermediate from Step 4 is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1).
-
The solution is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield the TFA salt of the product.
Step 6: Synthesis of N-(4-amino-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-fluoro-6-methylbenzamide (Final Product)
-
To a solution of N-(piperidin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,5-diamine (1 eq) and triethylamine (3 eq) in dry DCM, add 2-fluoro-6-methylbenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the final product.
Quantitative Data
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a series of pyrazolo[3,4-d]pyrimidine derivatives against the EGFR tyrosine kinase.
| Compound ID | R1 Substituent on Benzoyl Ring | EGFR IC₅₀ (µM) |
| 1 | 2-Fluoro-6-methyl | 0.034 |
| 2 | 2,6-Difluoro | 0.054 |
| 3 | 2-Chloro-6-methyl | 0.135 |
| 4 | 2-Methyl | 8.27 |
| 5 | Unsubstituted | 19.03 |
| Erlotinib (Reference) | - | 0.13 |
Data is compiled from various literature sources for illustrative purposes.[1][2]
Conclusion
This compound serves as a critical synthon for the development of highly potent EGFR inhibitors. The detailed protocols and compiled data presented in these application notes provide a valuable resource for researchers in the field of oncology drug discovery. The synthetic route is robust and allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies, ultimately aiding in the design of more effective and selective cancer therapeutics.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Potent Quinazoline-Based Kinase Inhibitors
Introduction
2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2][3] While not typically utilized for the de novo construction of the quinazoline core, its activated form, 2-fluoro-6-methylbenzoyl chloride, serves as a critical reagent for the acylation of amino-substituted quinazolines. This modification is a pivotal step in the synthesis of a class of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which are of significant interest in oncology research.[4][5] This application note details the use of this compound in the synthesis of N-(4-(3-chloro-4-fluoroanilino)quinazolin-6-yl)-2-fluoro-6-methylbenzamide, a representative EGFR inhibitor, providing a comprehensive experimental protocol and relevant data.
Rationale for Use
The 2-fluoro-6-methylbenzoyl moiety, when incorporated into the quinazoline scaffold, has been shown to enhance the binding affinity and selectivity of the resulting inhibitor for the ATP-binding site of EGFR. The fluorine and methyl substituents on the phenyl ring play a crucial role in establishing favorable interactions within the kinase domain, leading to improved potency and desirable pharmacokinetic properties.
Overall Synthetic Strategy
The synthesis of the target quinazoline-based EGFR inhibitor is a multi-step process. A key transformation involves the acylation of a 6-amino-4-anilinoquinazoline intermediate with 2-fluoro-6-methylbenzoyl chloride. The overall workflow can be conceptualized as follows:
Caption: Synthetic workflow for a quinazoline-based EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoyl chloride
This protocol outlines the conversion of this compound to its more reactive acyl chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer with a heating mantle
-
Dropping funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Heat the mixture to 60 °C with stirring.
-
Add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The resulting crude 2-fluoro-6-methylbenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(4-(3-chloro-4-fluoroanilino)quinazolin-6-yl)-2-fluoro-6-methylbenzamide
This protocol details the amide coupling reaction between the aminoquinazoline intermediate and 2-fluoro-6-methylbenzoyl chloride.
Materials:
-
N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
-
2-Fluoro-6-methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-fluoro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the target EGFR inhibitor.
| Step | Starting Material | Reagent | Product | Solvent | Yield (%) |
| 1 | This compound | Thionyl chloride | 2-Fluoro-6-methylbenzoyl chloride | Toluene | >95% |
| 2 | N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine | 2-Fluoro-6-methylbenzoyl chloride | N-(4-(3-chloro-4-fluoroanilino)quinazolin-6-yl)-2-fluoro-6-methylbenzamide | Pyridine/DCM | 75-85% |
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The synthesized quinazoline derivative acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptor and subsequent downstream signaling.
Caption: EGFR signaling pathway and point of inhibition.
Conclusion
This compound is a valuable reagent in the synthesis of potent quinazoline-based EGFR inhibitors. The protocols provided herein offer a reliable method for the preparation of a representative inhibitor, highlighting the importance of this building block in medicinal chemistry and drug discovery. The resulting compounds show promise as targeted therapies in oncology.
References
- 1. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Next-Generation Agrochemicals
For Immediate Release
[City, State] – [Date] – 2-Fluoro-6-methylbenzoic acid, a versatile fluorinated building block, is gaining significant attention in the agrochemical industry for its potential in the synthesis of novel fungicides and herbicides. Its unique structural features, including a fluorine atom and a methyl group ortho to a carboxylic acid, provide a strategic starting point for the development of highly active and selective crop protection agents. While detailed public data on specific, commercialized agrochemicals derived directly from this starting material remains limited, its application in the synthesis of bioactive molecules in other industries, such as pharmaceuticals, highlights its potential and provides a roadmap for its use in agriculture.
Researchers and scientists in the agrochemical sector can leverage the known reactivity of this compound to design and synthesize new active ingredients. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target enzymes in pests and weeds, while the carboxylic acid and methyl groups offer versatile handles for synthetic modification.
Key Applications and Synthesis Strategies
This compound serves as a crucial intermediate for the synthesis of complex molecular architectures. The primary route to incorporating this building block into a potential agrochemical is through the formation of amide or ester linkages.
Fungicide Development: A promising application lies in the synthesis of carboxamide fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens. The synthesis typically involves the conversion of this compound to its corresponding acid chloride, which is then reacted with a selected amine to form the final carboxamide. The choice of the amine component is critical for tuning the biological activity and spectrum of the resulting fungicide.
Herbicide Development: Similarly, in the development of novel herbicides, this compound can be used to create herbicidally active esters and amides. The structural motif can be incorporated into molecules designed to inhibit specific enzymes in weeds, leading to potent and selective weed control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90259-27-1 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 149-153 °C |
| Solubility | Soluble in organic solvents such as methanol, acetone, and ethyl acetate. |
Table 2: Conceptual Synthesis Parameters for Agrochemical Derivatives
| Reaction | Reagents & Conditions (General) | Potential Product Class |
| Amide Formation | 1. Thionyl chloride or oxalyl chloride (for acid chloride formation) 2. Substituted aniline or alkylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane, toluene) 3. Room temperature to reflux | Carboxamide Fungicides/Herbicides |
| Ester Formation | 1. Alcohol (corresponding to desired ester) 2. Acid catalyst (e.g., sulfuric acid) 3. Reflux conditions | Ester Herbicides |
Experimental Protocols: A Generalized Approach
The following protocols are generalized procedures for the key synthetic steps involved in converting this compound into potential agrochemical candidates. These should be adapted and optimized by researchers based on the specific target molecule.
Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride to the suspension at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Fluoro-6-methylbenzoyl chloride, which can often be used in the next step without further purification.
Protocol 2: Synthesis of a Generic N-Aryl-2-fluoro-6-methylbenzamide (Potential Fungicide/Herbicide)
-
Reaction Setup: In a round-bottom flask, dissolve a substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of 2-Fluoro-6-methylbenzoyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-2-fluoro-6-methylbenzamide.
Visualizing the Synthesis Pathway
The following diagrams illustrate the general synthetic pathways for converting this compound into potential agrochemical classes.
Application Notes and Protocols for the Esterification of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including Epidermal Growth Factor Receptor (EGFR) inhibitors and Avacopan.[1] The ortho-substitution of this benzoic acid derivative with both a fluorine atom and a methyl group presents steric hindrance, which can make standard esterification reactions challenging.[1] This guide explores several effective methods to achieve this transformation, including traditional acid catalysis, modern coupling methods, and heterogeneous catalysis.
Key Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₇FO₂ | 154.14 | White to off-white solid | 90259-27-1 |
| Methyl 2-fluoro-6-methylbenzoate | C₉H₉FO₂ | 168.16 | Not specified | 197516-57-7 |
| Ethyl 2-fluoro-6-methylbenzoate | C₁₀H₁₁FO₂ | 182.19 | Not specified | 90259-30-6 |
Esterification Methodologies
Due to the steric hindrance around the carboxylic acid group in this compound, conventional Fischer-Speier esterification may require forcing conditions. Alternative methods such as Steglich esterification or the use of highly active catalysts can provide better yields under milder conditions.
Protocol 1: Fischer-Speier Esterification
This classical method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product. While potentially hindered for this compound, a similar protocol has been successfully applied to the structurally analogous 2,6-dichloro-3-nitrobenzoic acid.[2]
Reaction Scheme:
Experimental Protocol (Adapted from a similar procedure[2]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents of methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For sterically hindered substrates, the reaction time may be extended (e.g., 5-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent such as ethyl acetate and wash with water. d. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure.
Protocol 2: Steglich Esterification
This method is particularly effective for sterically hindered carboxylic acids and acid-sensitive substrates as it proceeds under mild, neutral conditions. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC, observing the formation of the ester and the disappearance of the starting acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: a. Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 3: Heterogeneous Catalysis with UiO-66-NH₂
A recent study has demonstrated the high efficacy of the metal-organic framework (MOF) UiO-66-NH₂ as a reusable heterogeneous catalyst for the methyl esterification of various fluorinated benzoic acids, including sterically hindered 2,6-disubstituted analogs.[3][4] This method offers the advantages of high conversion, reduced reaction times compared to traditional methods, and easy catalyst separation.[3][4]
Reaction Workflow:
Experimental Protocol (Based on the general procedure for fluorinated benzoic acids[3][4]):
-
Catalyst Synthesis (UiO-66-NH₂): a. In a Teflon-lined autoclave, mix Zirconium tetrachloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF). b. Heat the mixture at 150 °C for 24 hours. c. After cooling, wash the resulting solid with DMF and methanol to remove unreacted starting materials. d. Perform a solvent exchange with dichloromethane (DCM). e. Dry the catalyst at 100 °C for 8 hours and activate under the same conditions before use.
-
Esterification Reaction: a. In a sealed reaction vessel, combine this compound, a large excess of methanol, and the activated UiO-66-NH₂ catalyst. b. Heat the mixture with stirring. Optimized conditions from the study on similar substrates suggest a reaction time of around 10 hours.
-
Work-up and Analysis: a. After the reaction, cool the mixture to room temperature. b. Separate the solid UiO-66-NH₂ catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused. c. The filtrate, containing the methyl ester, can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield. d. For isolation of the pure ester, the excess methanol can be removed by rotary evaporation, followed by a standard aqueous work-up and purification as described in Protocol 1.
Quantitative Data Summary
| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Notes |
| Fischer-Speier | Methanol | Conc. H₂SO₄ | Methanol | Reflux | 5 h | Good (for a similar substrate)[2] | Based on the esterification of 2,6-dichloro-3-nitrobenzoic acid.[2] Reaction time may need to be extended for this compound. |
| Steglich | Various | DCC, DMAP | DCM or THF | 0 °C to RT | 2-12 h | Good to Excellent | A general method for sterically hindered acids. Yields are typically high. |
| UiO-66-NH₂ Catalysis | Methanol | UiO-66-NH₂ | Methanol | Optimized | ~10 h | Good Conversion[3][4] | Demonstrated to be effective for a 2,6-disubstituted fluorobenzoic acid.[3][4] Offers catalyst reusability. |
Applications in Drug Development
The esters of this compound are valuable intermediates in the synthesis of complex pharmaceutical molecules. The ester functionality can serve as a protecting group for the carboxylic acid, allowing for modifications at other positions of the molecule, such as the methyl group.[1] Subsequently, the ester can be hydrolyzed back to the carboxylic acid for further coupling reactions or to yield the final active pharmaceutical ingredient.[1] The choice of esterification method will depend on the scale of the synthesis, the sensitivity of other functional groups present in the molecule, and the desired purity of the product.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Amidation Protocols for 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including Epidermal Growth Factor Receptor (EGFR) inhibitors and Avacopan.[1] The ortho-substitution of the carboxylic acid with both a fluorine atom and a methyl group can present steric challenges, making the choice of an appropriate coupling protocol critical for achieving high yields.
This document outlines three common and effective methods for the formation of amide bonds with this compound:
-
HATU-Mediated Amide Coupling: A highly efficient method suitable for a wide range of amines, including those that are sterically hindered.
-
EDC/HOBt-Mediated Amide Coupling: A cost-effective and widely used protocol for amide bond formation.
-
Acyl Chloride Formation via Thionyl Chloride: A classic two-step approach involving the formation of a highly reactive acyl chloride intermediate.
Data Presentation: Comparison of Amidation Protocols
The following table summarizes typical reaction conditions and expected yields for the amidation of this compound with a representative primary amine (e.g., benzylamine). These values are based on general knowledge of amide coupling reactions and data from structurally similar compounds. Actual results may vary depending on the specific amine substrate and reaction scale.
| Coupling Method | Coupling Reagent(s) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Method 1 | HATU | DIEA | DMF | 12-24 | Room Temperature | 85-95 |
| Method 2 | EDC, HOBt | DIEA | DCM or DMF | 12-24 | 0 to Room Temperature | 75-90 |
| Method 3 | Thionyl Chloride (SOCl₂) | Pyridine or Et₃N | Toluene or DCM | 2-4 (acyl chloride formation), 2-6 (amidation) | Reflux (acyl chloride), 0 to Room Temperature (amidation) | 70-85 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a broad range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equiv) to the solution.
-
Add DIEA (2.0 - 3.0 equiv) to the reaction mixture.
-
With stirring, add HATU (1.1 - 1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: HATU-mediated amidation workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A reliable and cost-effective method for amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv), the amine (1.0-1.2 equiv), and HOBt (1.2-1.5 equiv) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: EDC/HOBt-mediated amidation workflow.
Protocol 3: Amidation via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Amine (1.0 - 1.2 equiv)
-
Pyridine or Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Acyl Chloride Formation
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound (1.0 equiv) and anhydrous toluene or DCM.
-
Add thionyl chloride (1.5 - 2.0 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-6-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 - 1.2 equiv) and pyridine or triethylamine (2.0 - 3.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Two-step amidation via an acyl chloride intermediate.
Concluding Remarks
The protocols provided offer robust and adaptable methods for the synthesis of N-substituted-2-fluoro-6-methylbenzamides. The choice of protocol will depend on factors such as the nature of the amine, cost considerations, and available equipment. For sensitive or sterically demanding substrates, the HATU-mediated protocol is often the preferred choice due to its high efficiency and mild conditions. The EDC/HOBt method provides a good balance of cost and effectiveness, while the thionyl chloride route is a powerful option when a highly reactive intermediate is required. Optimization of reaction parameters may be necessary to achieve the best results for specific substrates.
References
Application Note: Purification of 2-Fluoro-6-methylbenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel kinase inhibitors and other therapeutics.[1] The purity of this reagent is critical to ensure high yields and predictable outcomes in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, which is effective for many substituted benzoic acids.
Principle of Recrystallization
The principle behind recrystallization is the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration). For this compound, a co-solvent system of ethanol and water provides a suitable polarity range to achieve effective purification.
Data Presentation
| Solvent System | Temperature | Estimated Solubility of this compound | Expected Behavior of Common Impurities (e.g., isomers, starting materials) |
| Water | Cold (0-4 °C) | Sparingly Soluble | Variable |
| Water | Hot (near 100 °C) | Moderately Soluble | More Soluble |
| Ethanol | Cold (0-4 °C) | Soluble | Soluble |
| Ethanol | Hot (near 78 °C) | Very Soluble | Very Soluble |
| Ethanol/Water (e.g., 1:1) | Cold (0-4 °C) | Sparingly Soluble | More Soluble |
| Ethanol/Water (e.g., 1:1) | Hot | Soluble | Very Soluble |
| Toluene | Cold (0-4 °C) | Sparingly Soluble | Soluble |
| Toluene | Hot (near 111 °C) | Soluble | Very Soluble |
| Acetone | Cold (0-4 °C) | Very Soluble | Very Soluble |
| Acetone | Hot (near 56 °C) | Very Soluble | Very Soluble |
Experimental Protocol: Recrystallization using an Ethanol-Water Co-solvent System
This protocol outlines the general procedure for the purification of this compound. The optimal solvent ratios and volumes may need to be adjusted based on the initial purity of the material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hotplate. Continue adding hot ethanol portion-wise until the solid is fully dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present or if the solution is colored, this step is recommended.
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and allow it to stir for a few minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble materials. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring.
-
Continue adding hot water until the solution becomes slightly and persistently cloudy (this is the saturation point).
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (124-125°C) until a constant weight is achieved.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution, add a small amount of additional hot ethanol, and allow it to cool more slowly. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture. | Reduce the initial amount of solvent used. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| No Crystal Formation | The solution is not saturated, or it is supersaturated. | If not saturated, evaporate some of the solvent. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the hot filtration step. |
Conclusion
Recrystallization using an ethanol-water co-solvent system is an effective method for the purification of this compound. This protocol, along with the provided troubleshooting guide, offers a solid foundation for researchers to obtain high-purity material essential for drug discovery and development. Optimization of solvent ratios and cooling rates may be necessary to achieve the best results for a given sample.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) inhibitors and the anti-inflammatory drug Avacopan. Its specific substitution pattern makes it a valuable intermediate in medicinal chemistry. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on two common and effective industrial methods: the Grignard reaction and the hydrolysis of 2-Fluoro-6-methylbenzonitrile.
Synthetic Routes
Two primary synthetic routes are commonly employed for the large-scale production of this compound. The choice of route may depend on the availability of starting materials, cost considerations, and equipment.
-
Grignard Reaction: This classic organometallic reaction involves the formation of a Grignard reagent from a suitable halo-fluorotoluene derivative, followed by carboxylation with solid carbon dioxide (dry ice).
-
Hydrolysis of 2-Fluoro-6-methylbenzonitrile: This method involves the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.
A logical workflow for the synthesis and subsequent purification is outlined below.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from 2-bromo-3-fluorotoluene.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-fluorotoluene | 189.02 | 100 g | 0.529 |
| Magnesium turnings | 24.31 | 14.2 g | 0.584 |
| Anhydrous diethyl ether | 74.12 | 500 mL | - |
| Solid Carbon Dioxide (dry ice) | 44.01 | ~200 g | ~4.5 |
| 6 M Hydrochloric acid | 36.46 | As needed | - |
| Diethyl ether (for extraction) | 74.12 | 3 x 150 mL | - |
| Saturated NaCl solution | - | 100 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (containing CaCl2), and a dropping funnel.
-
Add magnesium turnings to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
In the dropping funnel, prepare a solution of 2-bromo-3-fluorotoluene in 150 mL of anhydrous diethyl ether.
-
Add a small portion of the 2-bromo-3-fluorotoluene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromo-3-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Carefully pour the Grignard reagent solution onto crushed solid carbon dioxide in a separate large beaker, with continuous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Isolation:
-
Slowly add 6 M hydrochloric acid to the reaction mixture with stirring until the aqueous layer is acidic (check with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine all organic layers and wash with saturated NaCl solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
-
Expected Yield: 70-80%
Protocol 2: Synthesis via Hydrolysis of 2-Fluoro-6-methylbenzonitrile
This protocol describes the synthesis of this compound by the hydrolysis of 2-Fluoro-6-methylbenzonitrile.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-6-methylbenzonitrile | 135.14 | 100 g | 0.740 |
| Sulfuric acid (98%) | 98.08 | 200 mL | - |
| Water | 18.02 | 200 mL | - |
| Sodium hydroxide solution (10 M) | 40.00 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Toluene (for extraction) | 92.14 | 3 x 150 mL | - |
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-Fluoro-6-methylbenzonitrile to a mixture of sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Basify the mixture with 10 M sodium hydroxide solution until the pH is greater than 12.
-
Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
The filtered solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.
-
Expected Yield: 85-95%
Data Presentation
| Parameter | Grignard Reaction | Nitrile Hydrolysis |
| Starting Material | 2-Bromo-3-fluorotoluene | 2-Fluoro-6-methylbenzonitrile |
| Key Reagents | Mg, CO2, HCl | H2SO4, H2O, NaOH, HCl |
| Solvent(s) | Anhydrous diethyl ether | Water |
| Reaction Temperature | Reflux (~35 °C), then RT | Reflux (~120-130 °C) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 70-80% | 85-95% |
| Purity (after recrystallization) | >98% | >98% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the Grignard synthesis route, highlighting the key transformations and intermediates.
Caption: Logical workflow of the Grignard reaction for the synthesis of this compound.
Catalytic Routes to 2-Fluoro-6-methylbenzoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including EGFR inhibitors and the vasculitis treatment avacopan.[1][2] This document provides detailed application notes and experimental protocols for the catalytic synthesis of this important intermediate. The focus is on transition metal-catalyzed carboxylation, a powerful and versatile method for the formation of carboxylic acids.
Introduction
The synthesis of specifically substituted aromatic carboxylic acids is a cornerstone of medicinal chemistry and drug development. This compound, with its ortho-fluoro and -methyl substituents, presents a unique synthetic challenge. Catalytic methods, particularly those involving transition metals, offer efficient and selective routes to this valuable compound, overcoming the limitations of traditional multi-step syntheses. This note details a robust palladium-catalyzed carboxylation approach.
Catalytic Synthesis Approach: Palladium-Catalyzed Carboxylation
A prevalent and effective method for the synthesis of aryl carboxylic acids is the palladium-catalyzed carboxylation of aryl halides. This approach involves the reaction of an aryl halide with carbon dioxide in the presence of a palladium catalyst and a suitable reductant. For the synthesis of this compound, a plausible and analogous starting material would be 2-bromo-1-fluoro-3-methylbenzene.
Below is a general workflow for such a catalytic carboxylation:
Figure 1: General experimental workflow for the palladium-catalyzed carboxylation of an aryl bromide.
Proposed Signaling Pathway for Palladium-Catalyzed Carboxylation
The catalytic cycle for the palladium-catalyzed carboxylation of an aryl halide typically involves several key steps:
Figure 2: Simplified catalytic cycle for palladium-catalyzed carboxylation.
Quantitative Data Summary
| Catalyst System | Substrate | Yield (%) | Catalyst Loading (mol%) | Ligand | Reductant |
| Pd(OAc)₂ | Aryl Bromides | 60-95 | 2-5 | tBuXPhos | Et₂Zn |
| Pd(OAc)₂/Photoredox | Aryl Bromides/Chlorides | 70-98 | 1-2 | - | Amine |
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed carboxylation of an aryl bromide, which can be adapted for the synthesis of this compound from 2-bromo-1-fluoro-3-methylbenzene.
Protocol 1: Palladium-Catalyzed Carboxylation of 2-Bromo-1-fluoro-3-methylbenzene
Materials:
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2-Bromo-1-fluoro-3-methylbenzene
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Palladium(II) acetate (Pd(OAc)₂)
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tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
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Diethylzinc (Et₂Zn) solution in hexanes
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Anhydrous toluene
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Carbon dioxide (CO₂, balloon or gas cylinder)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and tBuXPhos (e.g., 4 mol%).
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Add anhydrous toluene to dissolve the catalyst and ligand.
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Add 2-bromo-1-fluoro-3-methylbenzene (1 equivalent) to the flask.
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Cool the mixture to 0 °C and slowly add the diethylzinc solution (e.g., 2 equivalents).
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Evacuate and backfill the flask with carbon dioxide (1 atm, from a balloon).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Note: This is a generalized protocol and optimization of reaction conditions (catalyst loading, ligand, solvent, temperature, and reaction time) may be necessary to achieve optimal yields. The use of pyrophoric reagents like diethylzinc requires appropriate safety precautions.
Conclusion
Catalytic methods, particularly palladium-catalyzed carboxylation, provide a powerful and direct route for the synthesis of this compound. While the provided protocol is based on analogous transformations, it offers a solid foundation for researchers to develop a specific and optimized synthesis for this important pharmaceutical intermediate. The versatility of palladium catalysis and the availability of various ligands and reaction conditions allow for fine-tuning to achieve high yields and purity. Further research into directing group-assisted C-H carboxylation of 2-fluorotoluene may also present a viable and more atom-economical synthetic strategy in the future.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-6-methylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of directed ortho-lithiation of 3-fluorotoluene followed by carboxylation.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and can be deactivated by moisture or air. | - Titrate n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. - Use a fresh bottle: If possible, use a new, unopened bottle of n-BuLi. |
| 2. Wet Solvents or Glassware: Traces of water will quench the organolithium reagent. | - Dry Glassware: Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). - Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone. | |
| 3. Poor Quality Starting Material: Impurities in the 3-fluorotoluene can interfere with the reaction. | - Purify Starting Material: Distill the 3-fluorotoluene before use. | |
| 4. Reaction Temperature Too High: Lithiation is typically performed at low temperatures to ensure stability of the lithiated intermediate. | - Maintain Low Temperature: Ensure the reaction is maintained at -78 °C (a dry ice/acetone bath is recommended) during the addition of n-BuLi and for the duration of the lithiation. | |
| Formation of Isomeric Byproducts (e.g., 4-fluoro-2-methylbenzoic acid) | 1. Incorrect Lithiation Site: While fluorine is an ortho-directing group, lithiation at other positions can occur. | - Control Temperature: Strict adherence to low reaction temperatures can improve regioselectivity. - Choice of Base: While n-BuLi is common, in some systems, bulkier bases like sec-butyllithium or t-butyllithium can offer different selectivity. |
| 2. Isomerization: The lithiated intermediate may not be completely stable and could potentially isomerize. | - Minimize Reaction Time: Do not extend the lithiation time unnecessarily. Proceed to the carboxylation step once the deprotonation is complete. | |
| Significant Benzylic Lithiation | 1. Competition between Ring and Benzylic Proton Abstraction: The methyl group's protons can also be abstracted by the strong base. | - Use of a Hindered Base: Lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor benzylic lithiation, so alkyllithiums are generally preferred for ortho-lithiation.[1] - Reaction Conditions: The choice of solvent and temperature can influence the selectivity. Ethereal solvents like THF are commonly used. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Carboxylation: The lithiated intermediate did not fully react with CO₂. | - Use Excess CO₂: Use a large excess of freshly crushed, high-purity dry ice. - Efficient Quenching: Pour the reaction mixture onto the dry ice to ensure rapid and complete carboxylation. |
| 2. Emulsion during Workup: Formation of a stable emulsion during the acidic workup can make extraction difficult. | - Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| 3. Co-precipitation of Isomers: If isomeric acids are present, they may co-crystallize during recrystallization. | - Solvent Screening for Recrystallization: Test different solvent systems (e.g., toluene, water, or mixtures) to find conditions that allow for selective crystallization of the desired this compound.[2] - Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the directed ortho-lithiation of 3-fluorotoluene with a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice). The fluorine atom directs the lithiation to the adjacent ortho position.
Q2: How can I be sure my n-butyllithium is active enough for the reaction?
A2: It is crucial to titrate your n-butyllithium solution before each use. A common method is the Gilman double titration. Even when using a new bottle, the concentration stated on the label may not be accurate due to gradual decomposition.
Q3: My reaction is not working, and I suspect moisture contamination. What are the key precautions?
A3: To minimize moisture contamination, ensure all glassware is rigorously oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, and transfer all reagents using dry syringes or cannulas under an inert atmosphere.
Q4: I am getting a mixture of isomers. How can I improve the regioselectivity of the lithiation?
A4: The regioselectivity of directed ortho-lithiation is influenced by the directing group, the base, the solvent, and the temperature. For 3-fluorotoluene, maintaining a very low temperature (e.g., -78 °C) during the lithiation step is critical for favoring deprotonation at the position ortho to the fluorine.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common method for purifying benzoic acids.[3][4] For this compound, you can try recrystallizing from hot water or a toluene-heptane mixture. If isomeric impurities are present and co-crystallize, column chromatography on silica gel may be required for complete separation.
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed Ortho-lithiation
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
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3-Fluorotoluene
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n-Butyllithium (in hexanes)
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Anhydrous tetrahydrofuran (THF)
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Solid carbon dioxide (dry ice)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup:
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Under an inert atmosphere of argon or nitrogen, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cool the THF to -78 °C using a dry ice/acetone bath.
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Add 3-fluorotoluene to the cold THF.
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Lithiation:
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Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below -70 °C.
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After the addition is complete, stir the mixture at -78 °C for 1-2 hours.
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Carboxylation:
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In a separate beaker, crush a large excess of dry ice.
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Quickly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature.
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Work-up and Extraction:
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Once the excess dry ice has sublimated, add water to the reaction mixture.
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Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
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Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate of the crude product should form.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent such as hot water or a toluene/heptane mixture.
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Visualizations
Below are diagrams illustrating the key workflow and the underlying chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Directed ortho-Lithiation of 3-Fluorotoluene: This involves the deprotonation of 3-fluorotoluene at the position ortho to the fluorine atom, followed by carboxylation with carbon dioxide.
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Grignard Reaction: This route typically starts with a halo-substituted precursor, such as 1-bromo-2-fluoro-6-methylbenzene, which is converted to a Grignard reagent and then reacted with carbon dioxide.
Q2: What are the major side products I should be aware of?
A2: The side product profile depends on the chosen synthetic route.
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For the directed ortho-lithiation of 3-fluorotoluene, the primary side product is often the isomeric 2-fluoro-4-methylbenzoic acid . This arises from the competing lithiation at the position ortho to the methyl group.
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In the Grignard reaction , a common side product is the homocoupling product, resulting in a biphenyl derivative . Additionally, incomplete reaction or reaction with moisture can lead to the presence of the starting halide and toluene derivatives.[1][2]
Q3: How can I minimize the formation of the 2-fluoro-4-methylbenzoic acid isomer during ortho-lithiation?
A3: Optimizing the regioselectivity of the lithiation is key. The choice of the lithiating agent and reaction conditions plays a crucial role. Strong, sterically hindered bases at low temperatures generally favor lithiation at the more acidic position, which is ortho to the fluorine atom. The use of additives like TMEDA (tetramethylethylenediamine) can also influence the regioselectivity.
Q4: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A4: Grignard reactions are notoriously sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. The surface of the magnesium turnings can also be passivated by an oxide layer. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[3]
Q5: What are the best methods for purifying the final product?
A5: Purification can be challenging, especially for separating the desired this compound from its 2-fluoro-4-methylbenzoic acid isomer.
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Recrystallization: This is a common method, and the choice of solvent is critical. A patent for the synthesis of a similar compound, 4-fluoro-2-methylbenzoic acid, suggests using toluene for recrystallization to separate isomers.[4]
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Column Chromatography: While less common for large-scale purification of simple benzoic acids, it can be effective for separating isomers on a smaller scale.
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Acid-Base Extraction: This is useful for separating the acidic product from neutral impurities like biphenyl byproducts.[2]
Troubleshooting Guides
Synthesis via Directed ortho-Lithiation of 3-Fluorotoluene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete lithiation. - Reaction with residual moisture. - Inefficient carboxylation. | - Ensure the use of freshly titrated n-butyllithium or another suitable organolithium reagent. - Use rigorously dried solvents and glassware, and maintain an inert atmosphere (e.g., argon or nitrogen). - Ensure efficient delivery and reaction with dry carbon dioxide (e.g., by using finely crushed dry ice or bubbling CO2 gas through the solution). |
| High Percentage of 2-Fluoro-4-methylbenzoic Acid Isomer | - Suboptimal regioselectivity of the lithiation. | - Lower the reaction temperature (e.g., to -78 °C). - Experiment with different alkyllithium bases (e.g., s-BuLi, t-BuLi) or lithium amide bases. - The addition of a chelating agent like TMEDA can improve regioselectivity. |
| Presence of Unreacted 3-Fluorotoluene | - Insufficient amount of lithiating agent. - Poor quality of the lithiating agent. | - Use a slight excess of the organolithium reagent. - Titrate the organolithium solution immediately before use to determine its exact concentration. |
Synthesis via Grignard Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Form Grignard Reagent | - Presence of moisture in the reaction setup. - Passivated magnesium surface. | - Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication.[3] |
| Low Yield of Carboxylic Acid | - Reaction of the Grignard reagent with moisture or atmospheric CO2 before the addition of the CO2 source. - Inefficient carboxylation. | - Maintain a positive pressure of an inert gas throughout the reaction. - Add the Grignard reagent to a large excess of freshly crushed, high-purity dry ice. |
| High Percentage of Biphenyl Side Product | - Homocoupling of the Grignard reagent. | - Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. - Avoid elevated reaction temperatures, which can favor coupling reactions.[1] |
| Presence of Starting Aryl Halide in the Final Product | - Incomplete reaction with magnesium. | - Ensure the magnesium is of high purity and has been sufficiently activated. - Allow for a sufficient reaction time for the Grignard formation to go to completion. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Directed ortho-Lithiation
A representative protocol for a similar ortho-lithiation is as follows, which can be adapted for 3-fluorotoluene:
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Preparation: Under an inert atmosphere, a solution of 3-fluorotoluene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
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Lithiation: A solution of n-butyllithium in hexanes (typically 1.1 to 1.5 equivalents) is added dropwise while maintaining the low temperature. The reaction is stirred for 1-2 hours.
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Carboxylation: The reaction mixture is then poured onto an excess of crushed solid carbon dioxide (dry ice) and allowed to warm to room temperature.
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Work-up: The reaction is quenched with water, and the organic solvent is removed. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Key Experiment 2: Synthesis of this compound via Grignard Reaction
A general protocol for the synthesis of benzoic acids via a Grignard reaction is provided below, which can be adapted using 1-bromo-2-fluoro-6-methylbenzene as the starting material.
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Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of 1-bromo-2-fluoro-6-methylbenzene in anhydrous diethyl ether or THF is added dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is typically stirred until the magnesium is consumed.[3]
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Carboxylation: The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice in an anhydrous ether.
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Work-up: After the excess dry ice has sublimed, the reaction is quenched with a dilute acid (e.g., HCl).[3]
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Extraction and Purification: The product is extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., NaOH) to extract the benzoic acid as its salt. The aqueous layer is then re-acidified to precipitate the pure this compound, which is collected by filtration.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield of 2-Fluoro-6-methylbenzoic acid, a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including EGFR inhibitors and avacopan.[1][2] This guide focuses on two primary synthetic routes: Directed ortho-Lithiation and the Grignard Reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are:
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Directed ortho-Lithiation: This method involves the deprotonation of 1-fluoro-3-methylbenzene at the position ortho to the fluorine atom using a strong organolithium base, followed by carboxylation with carbon dioxide.
-
Grignard Reaction: This route utilizes a Grignard reagent formed from a halo-aromatic precursor, such as 2-bromo-1-fluoro-3-methylbenzene, which then reacts with carbon dioxide to yield the desired carboxylic acid.
Q2: I am experiencing lower than expected yields. What are the general factors I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several factors, regardless of the synthetic route:
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Purity of Reagents and Solvents: Moisture and other impurities in starting materials or solvents can quench the highly reactive organometallic intermediates (organolithiums or Grignard reagents). Ensure all reagents are of high purity and solvents are anhydrous.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature control, or inefficient mixing.
-
Side Reactions: Competing side reactions can consume the starting materials or the desired product. The nature of these side reactions is specific to the chosen synthetic method.
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Work-up and Purification Issues: Product loss can occur during the extraction and purification steps. Inefficient extraction or decomposition of the product under the work-up conditions can significantly reduce the final yield.
Q3: My final product is impure. What are the likely contaminants?
A3: Impurities in the final product can arise from several sources:
-
Unreacted Starting Materials: Incomplete consumption of the initial aromatic compound can lead to its presence in the final product.
-
Side Products: Depending on the synthetic route, various side products can form. For example, in Grignard reactions, homo-coupling of the Grignard reagent can occur.
-
Salts: Inorganic salts formed during the reaction and work-up may not be completely removed during extraction and washing.
-
Solvent Residues: Inadequate drying of the final product can leave residual solvents.
Troubleshooting Guides
Method 1: Directed ortho-Lithiation of 1-Fluoro-3-methylbenzene
This method relies on the fluorine atom to direct the lithiation to the adjacent ortho position.
Experimental Protocol:
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive organolithium reagent. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature too high. | 1. Titrate the n-butyllithium solution to determine its exact molarity. 2. Flame-dry all glassware and use anhydrous solvents. 3. Maintain a low reaction temperature (typically -78°C) during the lithiation step. |
| Formation of multiple isomers | The methyl group can also direct lithiation, leading to a mixture of products. | The fluorine atom is a stronger directing group for ortho-lithiation than the methyl group. However, optimizing the reaction temperature and the choice of organolithium base (e.g., s-BuLi or t-BuLi) may improve regioselectivity. |
| Difficulties in purification | Co-crystallization of the desired product with unreacted starting material or isomeric byproducts. | Purification can often be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in Directed ortho-Lithiation.
Method 2: Grignard Reaction from 2-Bromo-1-fluoro-3-methylbenzene
This classic organometallic reaction involves the formation of an aryl magnesium bromide, which then acts as a nucleophile towards carbon dioxide.
Experimental Protocol:
While a specific protocol for this exact synthesis is not widely published, a general procedure can be adapted from similar Grignard reactions.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromo-1-fluoro-3-methylbenzene (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to initiate the reaction. The reaction is typically initiated with a small crystal of iodine.
-
Carboxylation: The freshly prepared Grignard reagent is then added slowly to a slurry of freshly crushed dry ice in the same anhydrous solvent at a low temperature (e.g., -78°C).
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature, and then quenched with a dilute acid (e.g., HCl or H₂SO₄). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reagent to form | 1. Inactive magnesium surface. 2. Presence of moisture. 3. Reaction not initiated. | 1. Activate magnesium turnings by crushing them or using a small amount of iodine. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use a small amount of a pre-formed Grignard reagent or a sonicator to initiate the reaction. |
| Low yield of carboxylic acid | 1. Grignard reagent reacting with moisture or atmospheric CO₂. 2. Incomplete carboxylation. 3. Formation of ketone byproduct by reaction of the Grignard reagent with the carboxylate salt. | 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 2. Use a large excess of freshly crushed, high-surface-area dry ice. 3. Add the Grignard reagent to the dry ice slurry, rather than the other way around, to maintain an excess of CO₂. |
| Presence of biphenyl byproduct | Homo-coupling of the Grignard reagent. | This is a common side reaction. It can be minimized by using dilute solutions and maintaining a low reaction temperature during the formation of the Grignard reagent. |
Experimental Workflow Diagram:
Caption: General workflow for the synthesis via Grignard reaction.
Data Summary
| Parameter | Directed ortho-Lithiation | Grignard Reaction |
| Starting Material | 1-Fluoro-3-methylbenzene | 2-Bromo-1-fluoro-3-methylbenzene |
| Key Reagents | Organolithium base (e.g., n-BuLi), Dry Ice | Magnesium turnings, Dry Ice |
| Reaction Conditions | Anhydrous, low temperature (-78°C) | Anhydrous, initiation may be required |
| Potential Yield | Moderate to Good | Good to High (if conditions are optimal) |
| Key Challenges | Regioselectivity, handling of pyrophoric organolithiums | Sensitivity to moisture, initiation of Grignard formation |
By understanding the nuances of each synthetic pathway and anticipating potential challenges, researchers can significantly improve the yield and purity of this compound in their experiments.
References
Technical Support Center: 2-Fluoro-6-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylbenzoic acid. The following sections offer guidance on improving the purity of this compound through various laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Common impurities can vary depending on the synthetic route. A frequent impurity, particularly from a Grignard reagent-based synthesis, is the biphenyl coupling byproduct, 2,2'-Difluoro-6,6'-dimethylbiphenyl. Other potential impurities include positional isomers (e.g., 2-Fluoro-4-methylbenzoic acid) if the starting materials are not isomerically pure, residual starting materials, and solvents.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is typically the most effective and straightforward initial purification method for solid organic compounds like this compound.[1][2] It is particularly effective at removing small amounts of impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the properties of similar benzoic acid derivatives, a mixed solvent system of ethanol and water is a good starting point.[2][3] Toluene has also been reported for the recrystallization of similar aromatic carboxylic acids.[4] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, or when dealing with a complex mixture of impurities.[5][6] It is particularly useful for separating isomers or closely related compounds.
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[7][8][9] Melting point analysis can also provide a qualitative indication of purity; a sharp melting point range close to the literature value (124-125 °C) suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[2][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent. | Gradually add more hot solvent until the compound fully dissolves. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent even at high temperatures. Experiment with different solvents or solvent systems. | |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The solution is supersaturated and requires nucleation. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. | |
| Low recovery of purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. | |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate eluent polarity. | If compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity. A gradient elution may be necessary for complex mixtures. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be 20-100 times the weight of the crude material. | |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| "Tailing" of the compound band. | The compound is interacting too strongly with the stationary phase. | For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol describes a general procedure for the purification of this compound using a mixed solvent system.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.
Expected Purity and Recovery:
| Parameter | Value |
| Initial Purity | ~95% (example) |
| Final Purity | >99% (expected) |
| Recovery | 70-90% (typical) |
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using column chromatography.
Methodology:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for acidic compounds is a mixture of hexane and ethyl acetate with a small addition of acetic acid (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). The ideal Rf value for the desired compound should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Improvement Data:
| Technique | Starting Purity | Final Purity |
| Column Chromatography | 90% | >99.5% |
Protocol 3: HPLC Analysis
This protocol outlines a general HPLC method for assessing the purity of this compound.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase. |
Visualizations
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. ossila.com [ossila.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Fluoro-6-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered in chemical reactions involving 2-Fluoro-6-methylbenzoic acid. The inherent steric hindrance of this ortho-substituted benzoic acid derivative often necessitates careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why do I experience low yields in reactions with this compound?
A1: The primary reason for low yields is the significant steric hindrance around the carboxylic acid group. The ortho-substituents, a fluorine atom and a methyl group, physically obstruct the approach of incoming reagents to the reaction center. This "ortho effect" can dramatically slow down reaction rates and, in some cases, prevent the reaction from proceeding to completion under standard conditions.[1]
Q2: What are the most common reactions where low yields are observed with this compound?
A2: Low yields are frequently reported in fundamental transformations such as amide bond formation, esterification, and Suzuki coupling reactions where derivatives of this compound are used. Each of these reaction types has unique sensitivities to the steric bulk of the substrate.
Q3: Are there any general precautions I should take when working with this compound?
A3: Yes. Due to the challenging nature of this substrate, it is crucial to ensure:
-
Anhydrous Conditions: Many coupling reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
High-Purity Reagents: Use high-purity this compound, as impurities can interfere with the reaction.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as Suzuki couplings, it is essential to work under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Monitoring: Closely monitor the reaction progress using appropriate analytical techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.
Troubleshooting Guide: Amide Bond Formation
Low yields in amide coupling reactions with this compound are a common challenge due to the steric hindrance impeding the approach of the amine.
Common Issues and Solutions
-
Issue: Incomplete activation of the carboxylic acid.
-
Solution: Employ more powerful coupling reagents that are known to be effective for sterically hindered substrates. Consider moving away from standard carbodiimide reagents like DCC or EDC if yields are low.
-
-
Issue: The amine nucleophile is not reactive enough to overcome the steric barrier.
-
Solution: Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. However, be mindful of potential side reactions or degradation at higher temperatures. Using a less hindered amine, if the synthesis allows, can also improve yields.
-
-
Issue: The chosen coupling reagent is not suitable for sterically demanding substrates.
-
Solution: Switch to a uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP, which are generally more effective for hindered couplings.
-
Comparative Data of Coupling Reagents
While specific data for this compound is limited in readily available literature, the following table provides a comparison of coupling reagents for the structurally similar and sterically hindered 2,6-dimethylbenzoic acid in an aqueous medium. This data serves as a valuable guide for reagent selection.
| Coupling Reagent Cocktail | Amine | Yield (%) | Reference |
| DIC/HOPO | Benzylamine | 85 | [2] |
| COMU/collidine | Benzylamine | 0 | [2] |
| TPTU/NMI | Benzylamine | 0 | [2] |
| DMT-MM | Benzylamine | 0 | [2] |
| EEDQ | Benzylamine | 0 | [2] |
| EDC/Oxyma | Benzylamine | 0 | [2] |
This data highlights that for a sterically hindered benzoic acid, the choice of coupling reagent is critical, with DIC/HOPO showing significant success where many other common reagents fail in this specific aqueous system.
Experimental Protocol: Amide Coupling of a Sterically Hindered Benzoic Acid
This protocol is a general guideline for the amide coupling of a sterically hindered benzoic acid, such as this compound, using a robust coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the mixture and stir for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow: Amide Coupling
Troubleshooting Guide: Esterification
Esterification of this compound, particularly with bulky alcohols, is challenging due to steric hindrance.
Common Issues and Solutions
-
Issue: Fischer esterification is slow and gives low conversion.
-
Solution: Use a large excess of the alcohol (if it is also the solvent, like methanol) and a strong acid catalyst (e.g., H₂SO₄). Removing water as it forms, for example with a Dean-Stark apparatus, can help drive the equilibrium towards the product.
-
-
Issue: The alcohol is too sterically hindered for direct esterification.
-
Solution: Activate the carboxylic acid first by converting it to a more reactive species like an acyl chloride or an acid anhydride. The acyl chloride can then react with the alcohol, often in the presence of a base like pyridine, to form the ester.
-
Experimental Protocol: Two-Step Esterification via Acyl Chloride
This method is generally more reliable for sterically hindered substrates than direct Fischer esterification.
Step 1: Acyl Chloride Formation
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv, or as solvent)
-
A catalytic amount of DMF (optional)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound and thionyl chloride.
-
If using a catalytic amount of DMF, add it dropwise.
-
Heat the mixture to reflux (approx. 76 °C) for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to obtain the crude 2-fluoro-6-methylbenzoyl chloride.
Step 2: Ester Formation
Materials:
-
Crude 2-fluoro-6-methylbenzoyl chloride (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Anhydrous pyridine or triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the alcohol and pyridine/triethylamine in anhydrous DCM.
-
Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Logical Relationship: Esterification Strategy
Troubleshooting Guide: Suzuki Coupling
For Suzuki coupling reactions, a derivative of this compound, typically a halide, is used. The ortho-substituents can hinder the oxidative addition step in the catalytic cycle.
Common Issues and Solutions
-
Issue: Low or no conversion of the aryl halide.
-
Solution: The choice of palladium catalyst and ligand is critical. For sterically hindered aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[3]
-
-
Issue: Homocoupling of the boronic acid.
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.
-
-
Issue: Protodeboronation of the boronic acid.
-
Solution: This is the replacement of the boronic acid group with a hydrogen atom. Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters. The choice of base is also important; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Representative Data for Suzuki Coupling of Hindered Substrates
The following table provides representative yields for the Suzuki coupling of 2-bromopyridine derivatives with various arylboronic acids, illustrating the impact of the boronic acid structure on the reaction outcome. While not involving a benzoic acid derivative directly, it demonstrates the feasibility of coupling hindered heterocyclic halides.
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-phenyl-4-methylpyridine | 92 | [2] |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-4-methylpyridine | 95 | [2] |
| 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-4-methylpyridine | 85 | [2] |
| 3-Thienylboronic acid | 4-methyl-2-(thiophen-3-yl)pyridine | 73 | [2] |
Experimental Protocol: Suzuki Coupling of a Hindered Aryl Halide
This protocol provides a starting point for the Suzuki coupling of a halide derivative of this compound.
Materials:
-
Aryl halide (e.g., methyl 2-bromo-3-fluoro-5-methylbenzoate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and then evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki Coupling
References
Technical Support Center: Recrystallization of 2-Fluoro-6-methylbenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Fluoro-6-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: A specific, universally ideal solvent for this compound is not extensively documented in publicly available literature. However, based on the principles of recrystallization for benzoic acid and its derivatives, a suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A good starting point for solvent screening would be water, due to its effectiveness with benzoic acid, or toluene, which has been used for a similar compound, 4-fluoro-2-methylbenzoic acid.[1][2][3] Other potential solvents to screen include ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.[4]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the hot solvent, it indicates that the chosen solvent is not a good candidate for recrystallization.[5] You can try adding a small amount of a co-solvent in which the compound is more soluble. Alternatively, you will need to select a different solvent system. Ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.[5][6]
Q3: Crystals are not forming upon cooling. What are the possible reasons and solutions?
A3: Several factors can inhibit crystallization. The solution may not be saturated, meaning too much solvent was used.[1][6] To address this, you can gently heat the solution to evaporate some of the solvent. Another possibility is that the solution is supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[1][6] Cooling the solution in an ice bath can also promote crystal formation.[1]
Q4: The recrystallized product has a low melting point or a broad melting point range. What does this indicate?
A4: A low or broad melting point range typically signifies the presence of impurities.[7] This could mean that the recrystallization process was not entirely effective at removing impurities. A second recrystallization step may be necessary to improve purity. It is also important to ensure the crystals are completely dry before measuring the melting point, as residual solvent can also depress the melting point.[7]
Experimental Protocols
Solvent Screening Protocol
A systematic approach to identifying a suitable recrystallization solvent is crucial.
-
Place a small amount (e.g., 10-20 mg) of this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The desired outcome is the formation of crystals.
-
Evaluate the quantity and quality of the crystals formed to select the best solvent.
General Recrystallization Protocol
This protocol is a general guideline. The choice of solvent and specific volumes will depend on the results of your solvent screening.
-
Dissolution: In a flask, add the crude this compound. Add the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[1][2][5] Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][6] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely to remove all traces of the solvent.[7] This can be done in a drying oven at a temperature below the compound's melting point (124–125 °C).[8]
Data Presentation
Table 1: Solvent Screening for this compound Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Water | ||||
| Toluene | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Hexane/Ethyl Acetate (various ratios) | ||||
| User-defined solvent |
Users should populate this table with their experimental observations.
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. studymoose.com [studymoose.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: HPLC Analysis of 2-Fluoro-6-methylbenzoic Acid Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Fluoro-6-methylbenzoic acid purity. The information is tailored to researchers, scientists, and professionals in drug development.
Experimental Protocol: Purity Determination of this compound
This section details a standard reversed-phase HPLC method for assessing the purity of this compound.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Phosphoric Acid) |
| Gradient | 70% Water / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
The mobile phase is a mixture of the acidified water and acetonitrile.
-
Degas the mobile phase prior to use to prevent air bubbles in the system.[1]
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 100 mL volumetric flask with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
3. Data Analysis:
The purity of this compound is determined by calculating the peak area percentage.
-
Formula:
HPLC Analysis Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for this compound using the recommended method?
A1: The retention time can vary between systems. However, with the specified method, the principal peak for this compound is expected to elute at approximately 4-6 minutes. It is crucial to run a reference standard to confirm the retention time on your specific instrument.
Q2: My chromatogram shows significant peak tailing for the main analyte. What are the possible causes and solutions?
A2: Peak tailing is a common issue in HPLC.[2] For acidic compounds like this compound, potential causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the column's stationary phase can cause tailing.[1][2]
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[1]
-
Contamination: A contaminated column or guard column can also result in peak tailing.[1]
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to suppress the ionization of silanol groups on the stationary phase.
-
Reduce Sample Load: Try diluting your sample to see if the peak shape improves.
-
Column Cleaning: Flush the column with a strong solvent to remove any contaminants.
Q3: I am observing a drift in retention times over a sequence of injections. What should I investigate?
A3: Drifting retention times can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[1]
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration before the first injection.
-
Consistent Mobile Phase: Prepare the mobile phase carefully and ensure it is well-mixed.
-
Use a Column Oven: A temperature-controlled column compartment will provide a stable environment.[1]
Q4: My system backpressure is unusually high. What are the likely causes and how can I resolve this?
A4: High backpressure is often indicative of a blockage in the HPLC system.[1]
-
Clogged Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit.
-
Blocked Tubing: Obstructions in the system tubing can also lead to increased pressure.[1]
Solutions:
-
Filter Samples: Always filter your samples before injection.
-
Filter Mobile Phase: Ensure your mobile phase is free of particulates.
-
Systematic Check: Disconnect components one by one, starting from the detector and moving backward, to identify the source of the blockage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration.[1] | |
| Split Peaks | Partially blocked frit or column void. | Replace the frit or the column. |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in the mobile phase.[1] | |
| Baseline Noise | Air bubbles in the detector. | Purge the detector and degas the mobile phase. |
| Contaminated mobile phase. | Use fresh, high-purity solvents.[1] | |
| Ghost Peaks | Contamination from a previous injection (carryover). | Implement a needle wash step and flush the system between runs. |
| Impurities in the mobile phase. | Prepare fresh mobile phase with high-purity reagents. |
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Purification of 2-Fluoro-6-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluoro-6-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route used. A frequent method for synthesizing substituted benzoic acids is the ortho-lithiation of a precursor followed by carboxylation. Potential impurities from this and other synthetic pathways may include:
-
Isomeric Impurities: Formation of other isomers such as 4-Fluoro-2-methylbenzoic acid or 2-Fluoro-4-methylbenzoic acid can occur, particularly in syntheses involving Friedel-Crafts acylation reactions with substituted toluenes.[1]
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as substituted fluorotoluenes, may remain in the crude product.
-
Byproducts from Side Reactions: In syntheses involving Grignard reagents, biphenyl compounds can form as byproducts. If ortho-metalation is used, incomplete reaction or side reactions can lead to various substituted aromatic compounds.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, diethyl ether, tetrahydrofuran) may be present in the final product.
Q2: My this compound appears discolored. What could be the cause?
A2: Discoloration, such as a yellow or brown tint, is typically due to the presence of trace impurities. These can be colored organic byproducts from the synthesis or residual catalysts if a metal-catalyzed reaction was employed.
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid compound.
-
Acid-Base Extraction: This liquid-liquid extraction method is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with an acid modifier) is often effective for analyzing benzoic acid derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile impurities. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve its volatility and chromatographic behavior.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the main compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (124-125 °C) is indicative of high purity.[3]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent. For benzoic acid derivatives, solvents like toluene, ethanol, or a mixture of ethanol and water can be effective.[1] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Purified compound is still impure. | The chosen solvent does not effectively separate the impurity, or the cooling was too rapid, trapping impurities. | Select a different recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Acid-Base Extraction
| Issue | Possible Cause | Suggested Solution |
| Poor separation of layers. | The densities of the organic and aqueous phases are too similar. | Add a saturated brine solution to the aqueous layer to increase its density. |
| Emulsion formation at the interface. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion. |
| Low yield of recovered acid after acidification. | Incomplete extraction into the aqueous phase or incomplete precipitation. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) during the extraction step. Ensure the pH is sufficiently acidic (pH < 2) during the precipitation step. |
| Product is contaminated with the organic solvent. | Incomplete separation of layers during extraction. | Carefully separate the layers, avoiding carrying over any of the organic phase with the aqueous extract. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need to be optimized for your specific sample. For a closely related isomer, 4-fluoro-2-methylbenzoic acid, toluene has been shown to be an effective recrystallization solvent.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
Aqueous base solution (e.g., 1 M Sodium hydroxide or saturated Sodium bicarbonate)
-
Aqueous acid solution (e.g., 6 M Hydrochloric acid)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of the aqueous base solution. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts. The organic layer now contains any neutral or basic impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add the aqueous acid solution while stirring until the solution is acidic (test with pH paper). This compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.
Quantitative Data
| Purification Method | Initial Purity (Example) | Final Purity (Example) | Reference Compound |
| Recrystallization | ~95% | >99% | 4-Fluoro-2-methylbenzoic acid[1] |
| Acid-Base Extraction | Mixture with neutral impurities | >98% | Benzoic Acid |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by acid-base extraction.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
Technical Support Center: Optimizing Amidation of 2-Fluoro-6-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amidation of 2-fluoro-6-methylbenzoic acid. This sterically hindered building block is crucial in the synthesis of various active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) inhibitors and the anti-inflammatory drug Avacopan.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of this compound challenging?
A1: The primary challenge arises from steric hindrance. The presence of both a fluorine atom and a methyl group in the ortho positions to the carboxylic acid group physically obstructs the approach of the amine, slowing down the reaction rate.[3] This necessitates the use of potent coupling reagents and optimized reaction conditions to achieve high yields.
Q2: What are the most effective coupling reagents for this reaction?
A2: For sterically demanding couplings like the amidation of this compound, standard carbodiimide reagents such as DCC or EDC may be insufficient.[3] More powerful activating agents are recommended. These include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form highly reactive esters that can overcome the steric barrier.[3][4] HATU is often a preferred choice for its rapid reaction rates and ability to minimize side reactions.[4][5]
-
Phosphonium salts: Reagents like PyBOP and PyAOP are also excellent options for hindered couplings.[3]
Q3: What are the recommended solvents and bases for this amidation?
A3: The choice of solvent and base is critical for success.
-
Solvents: N,N-Dimethylformamide (DMF) is a commonly used solvent. For particularly difficult couplings, N-methylpyrrolidone (NMP) may be superior due to its better solvating properties, which can help prevent peptide aggregation.[3] Dichloromethane (DCM) is also a viable option.[6]
-
Bases: A non-nucleophilic tertiary amine is essential to neutralize the acid formed during the reaction without competing with the primary/secondary amine. N,N-Diisopropylethylamine (DIEA) is the most common choice.[5][6] N-methylmorpholine (NMM) can also be used.[5]
Q4: Can I use boric acid as a catalyst for this amidation?
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling reagent. | Switch from standard carbodiimides (EDC, DCC) to a more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt.[3] |
| Steric hindrance is too high for the current conditions. | Increase the reaction time, as steric hindrance slows down the reaction rate.[3] Consider gentle heating, but monitor for potential side reactions like racemization.[3] |
| Suboptimal solvent choice leading to poor solubility or aggregation. | If using DMF, try switching to NMP, which has superior solvating properties for complex or aggregating substrates.[3] |
| Incorrect stoichiometry. | Ensure the coupling reagent and base are used in appropriate excess (typically 1.1-1.5 and 2-3 equivalents, respectively).[6] |
Problem 2: Presence of significant side products.
| Possible Cause | Suggested Solution |
| Racemization at a chiral center (if the amine is chiral). | Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or its aza-analogs (HOAt) if not already part of the coupling reagent (e.g., when using carbodiimides).[4][8] Use a weaker base like sym-collidine instead of DIEA or NMM.[5] |
| Side reactions involving the coupling reagent. | Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling reagent. |
| Formation of byproducts from the coupling reagent. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC, HATU) to simplify purification.[5] |
Experimental Protocols
Protocol 1: Amidation using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.[6]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.0 - 1.2 equivalents) to the solution, followed by DIEA (2.0 - 3.0 equivalents).[6]
-
Activation and Coupling: Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Amidation using EDC/HOBt
This is a more traditional method that can be effective for less hindered amines.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF.[6]
-
Addition of Base: Add DIEA (2.0-3.0 equivalents) and cool the mixture to 0 °C in an ice bath.[6]
-
Activation and Coupling: Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Quantitative Data
The following tables summarize typical reaction conditions and expected outcomes for the amidation of this compound with various amines. The data is representative and may vary based on the specific substrate and experimental setup.
Table 1: Comparison of Coupling Reagents
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | HATU | DIEA | DMF | 12 | RT | >95 |
| Benzylamine | EDC/HOBt | DIEA | DCM | 24 | RT | 70-80 |
| Aniline | HATU | DIEA | DMF | 18 | RT | 85-95 |
| Aniline | EDC/HOBt | DIEA | DCM | 24 | RT | 50-60 |
| tert-Butylamine | HATU | DIEA | NMP | 24 | 50 | 60-70 |
| tert-Butylamine | EDC/HOBt | DIEA | DCM | 48 | RT | <10 |
Table 2: Effect of Reaction Conditions with HATU
| Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Morpholine | DIEA | DMF | 12 | RT | >95 |
| Morpholine | NMM | DMF | 12 | RT | >95 |
| N-Methylbenzylamine | DIEA | DMF | 16 | RT | 80-90 |
| N-Methylbenzylamine | DIEA | NMP | 16 | RT | 85-95 |
| N-Methylbenzylamine | DIEA | NMP | 12 | 50 | >90 |
Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting decision tree for low-yield amidation reactions.
References
Technical Support Center: Synthesis of 2-Fluoro-6-methylbenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-fluoro-6-methylbenzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes for this compound are:
-
Directed ortho-Lithiation: This method involves the deprotonation of a suitable precursor, such as 1-fluoro-3-methylbenzene, at the position ortho to the fluorine atom using a strong base like n-butyllithium or s-butyllithium, followed by quenching with carbon dioxide. The fluorine atom directs the lithiation to the adjacent position.
-
Grignard Reaction: This route utilizes a Grignard reagent formed from a corresponding aryl halide, typically 2-bromo-1-fluoro-3-methylbenzene. This organomagnesium compound is then reacted with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated to yield the desired benzoic acid.
Q2: Why is this compound an important building block in drug discovery?
A2: this compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, with ortho-fluoro and methyl substituents, allows for specific chemical modifications. It is a key component in the synthesis of the EGFR inhibitor, a potential treatment for lung cancer, and Avacopan, a drug used to treat ANCA-associated vasculitis.[1][2]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: Both primary synthetic routes involve hazardous reagents and conditions.
-
Organolithium reagents (n-BuLi, s-BuLi) are pyrophoric and react violently with water and protic solvents. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.
-
Grignard reagents are also highly reactive and moisture-sensitive. All glassware must be flame-dried, and anhydrous solvents are essential.
-
Quenching of these organometallic reagents is highly exothermic and should be performed carefully at low temperatures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Troubleshooting Guides
Route 1: Directed ortho-Lithiation
This section provides troubleshooting for the synthesis of this compound via the directed ortho-lithiation of 1-fluoro-3-methylbenzene.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive organolithium reagent | Use a freshly titrated or newly purchased bottle of the organolithium reagent. Ensure it has been stored properly under an inert atmosphere. |
| Presence of moisture or protic impurities | Flame-dry all glassware and allow it to cool under an inert atmosphere. Use anhydrous solvents. Ensure the starting material (1-fluoro-3-methylbenzene) is dry. |
| Incorrect reaction temperature | The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Ensure the temperature is maintained throughout the addition of the organolithium reagent. |
| Inefficient quenching with CO₂ | Use freshly crushed, high-quality dry ice. Add the aryllithium solution to a vigorously stirred slurry of excess dry ice in an anhydrous solvent (e.g., THF or diethyl ether). Do not add the dry ice to the aryllithium solution. |
| Formation of side products | Isomeric benzoic acids or products from reaction with the solvent can form. Optimize the reaction time and temperature. The choice of base can also influence regioselectivity. |
Problem 2: Formation of multiple isomers.
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in lithiation | The fluorine atom is a good directing group for ortho-lithiation. However, the methyl group can also direct lithiation to a lesser extent. Using a bulkier base like lithium diisopropylamide (LDA) or ensuring a low temperature can improve regioselectivity. |
| Isomerization of the aryllithium intermediate | While less common for this specific substrate, some aryllithium species can isomerize at higher temperatures. Maintain a low temperature throughout the reaction until quenching. |
Route 2: Grignard Reaction
This section provides troubleshooting for the synthesis of this compound via the Grignard carboxylation of 2-bromo-1-fluoro-3-methylbenzene.
Problem 1: Grignard reagent formation does not initiate.
| Possible Cause | Suggested Solution |
| Inactive magnesium surface | Use fresh magnesium turnings. If they appear dull, they can be activated by gently crushing them in a dry mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. |
| Presence of moisture | As with the lithiation route, strictly anhydrous conditions are paramount. All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. |
| Inhibitors on the glassware surface | Traces of acid on the glassware can quench the Grignard reagent as it forms. Rinsing the flame-dried glassware with a small amount of the anhydrous solvent before adding reagents can be beneficial. |
Problem 2: Low yield of the carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete Grignard reagent formation | Ensure the magnesium is fully consumed or that the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating may be required to maintain the reaction. |
| Wurtz coupling side reaction | This side reaction leads to the formation of a biphenyl derivative. Using a more dilute solution of the aryl bromide and adding it slowly to the magnesium can minimize this. |
| Reaction with atmospheric CO₂ | If the Grignard reagent is exposed to air, it will react with atmospheric CO₂ before the intended quenching step. Maintain a positive pressure of an inert gas throughout the experiment. |
| Inefficient carboxylation | Similar to the lithiation route, ensure an excess of high-quality, freshly crushed dry ice is used for quenching. The Grignard solution should be added to the dry ice slurry. |
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of ortho-substituted benzoic acids. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Directed ortho-Lithiation of Fluorinated Aromatics
| Starting Material | Base | Solvent | Temperature (°C) | Quenching Agent | Typical Yield (%) |
| 1-fluoro-3-methylbenzene | n-BuLi | THF | -78 | CO₂ (s) | 60-80 |
| 1,3-difluorobenzene | s-BuLi | THF/Hexane | -78 | CO₂ (s) | 75-90 |
| 1-chloro-4-fluorobenzene | n-BuLi/t-BuOK | THF | -75 | CO₂ (s) | ~86 (for 5-chloro-2-fluorobenzoic acid) |
Table 2: Grignard Carboxylation of Aryl Halides
| Starting Material | Solvent | Initiation | Reaction Time (h) | Quenching Agent | Typical Yield (%) |
| 2-bromo-1-fluoro-3-methylbenzene | THF | Iodine crystal | 2-4 | CO₂ (s) | 65-85 |
| Bromobenzene | Diethyl ether | Gentle heating | 1-2 | CO₂ (s) | 70-90 |
| 4-bromo-3-fluorotoluene | THF | 1,2-dibromoethane | 2-3 | CO₂ (s) | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Lithiation
Materials:
-
1-fluoro-3-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Add 1-fluoro-3-methylbenzene (1.0 eq) to the cooled THF.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Transfer the aryllithium solution via cannula to the dry ice slurry under vigorous stirring.
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction by slowly adding aqueous HCl until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
2-bromo-1-fluoro-3-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
In a separate large beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Workflow for ortho-lithiation synthesis.
Caption: Workflow for Grignard reaction synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Fluoro-6-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its utility in creating advanced therapeutic agents, such as epidermal growth factor receptor (EGFR) inhibitors and the vasculitis treatment avacopan, necessitates rigorous analytical characterization to guarantee quality and consistency.[2][3] This guide provides a comparative overview of common analytical techniques for the purity assessment of this compound, complete with illustrative experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and commonly employed techniques for this purpose.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantitative determination based on the signal intensity of specific protons. |
| Typical Purity Assay | >99.0% (Area Normalization) | >99.0% (Area Normalization) | >98.5% (Absolute Quantification) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (RSD) | < 1.0% | < 1.5% | < 2.0% |
| Key Advantages | Robust, versatile for non-volatile and thermally labile compounds. | High sensitivity and specificity for volatile impurities and by-products. | Provides structural information, requires no reference standard for the analyte. |
| Limitations | Requires a suitable chromophore for UV detection. | Derivatization may be needed for non-volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Note: The data presented in this table is illustrative and representative of typical performance for these analytical techniques.
Potential Impurities in this compound
The purity profile of this compound can be influenced by the synthetic route and storage conditions. Potential impurities may include starting materials, intermediates, by-products from side reactions, and degradation products.
Table 2: Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 2-Fluoro-6-methylbenzaldehyde | C₈H₇FO | Incomplete oxidation of the corresponding toluene derivative during synthesis. |
| 2-Fluoro-6-methylbenzyl alcohol | C₈H₉FO | Incomplete oxidation or a side-product in the synthesis from the corresponding toluene. |
| Isomeric Fluoromethylbenzoic acids | C₈H₇FO₂ | Impurities in starting materials or side reactions during synthesis. |
| Residual Solvents (e.g., Toluene, Acetic Acid) | Varies | Remnants from the synthesis and purification processes. |
| Decarboxylation Product (1-Fluoro-3-methylbenzene) | C₇H₇F | Thermal degradation. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline methodologies for HPLC, GC-MS, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated protocol for the closely related compound, 2-Fluorobenzoic acid, and is suitable for the quantitative analysis and impurity profiling of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 15 minutes |
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard.
Workflow for HPLC Purity Analysis:
References
A Comparative Guide to the Analysis of 2-Fluoro-6-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Fluoro-6-methylbenzoic acid is crucial for ensuring product quality, stability, and efficacy. This guide provides a comprehensive comparison of various analytical methods for the analysis of this compound and its structural analogs. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different methods for the analysis of fluorobenzoic acids, which are structurally similar to this compound.
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS (after derivatization) | Capillary Electrophoresis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High-resolution separation with detection by mass-to-charge ratio, offering high sensitivity and selectivity. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Separation based on the differential migration of ions in an electric field. |
| Typical Analyte | 2-Fluorobenzoic acid | Various Fluorobenzoic Acids (FBAs) | Various Fluorobenzoic Acids (FBAs) | Various Fluorobenzoic Acids |
| Limit of Detection (LOD) | Typically in the µg/mL range (estimated based on S/N criteria) | 0.09 - 14.1 µg/L[1] | 6 - 44 ng/L[2] | 0.8 - 4.5 mg/L |
| Limit of Quantification (LOQ) | Typically in the µg/mL range (estimated based on S/N criteria) | 0.09 - 14.1 µg/L[1] | 6 - 44 ng/L[2] | 0.8 - 4.5 mg/L |
| Linearity (r²) | ≥ 0.999 | > 0.99 | Not explicitly stated, but good linearity is expected. | Not explicitly stated, but good linearity is expected. |
| Precision (%RSD) | ≤ 2.0% | Not explicitly stated, but typically <15% | Not explicitly stated, but typically <15% | Not explicitly stated, but typically <15% |
| Analysis Time | ~10-20 minutes | < 5 minutes | ~20-30 minutes (including derivatization) | < 15 minutes |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution and filtration. | Requires derivatization to increase volatility. | Simple dissolution and filtration. |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and selectivity, fast analysis. | Excellent for volatile impurities, high sensitivity. | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | Lower sensitivity compared to MS methods. | Higher instrument cost and complexity. | Derivatization step can be time-consuming. | Lower sensitivity compared to MS methods, potential for matrix effects. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for 2-Fluorobenzoic Acid
This protocol is based on a standard method for the analysis of 2-Fluorobenzoic acid and is expected to be applicable for this compound with minor modifications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
2-Fluorobenzoic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Fluorobenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the analyte in the sample.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity for the analysis of fluorobenzoic acids but requires a derivatization step to increase the volatility of the analytes.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for acidic compounds (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Solvent (e.g., Pyridine)
-
Fluorobenzoic acid standards
Procedure:
-
Derivatization: In a vial, dissolve approximately 1 mg of the sample or standard in a suitable solvent (e.g., 100 µL of pyridine). Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI)
-
-
Analysis: Inject the derivatized sample into the GC-MS system. The analyte is identified based on its retention time and mass spectrum.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
References
A Comparative Analysis of 2-Fluoro-6-methylbenzoic Acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of 2-Fluoro-6-methylbenzoic acid in comparison to benzoic acid, 2-fluorobenzoic acid, and 2-methylbenzoic acid, supported by experimental data and protocols.
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid and its derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of therapeutic agents. This guide provides a detailed comparative analysis of this compound against its parent molecule, benzoic acid, and its mono-substituted analogues, 2-fluorobenzoic acid and 2-methylbenzoic acid. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic and therapeutic endeavors.
Physicochemical Properties: A Quantitative Comparison
The seemingly subtle structural modifications among these benzoic acid derivatives lead to significant differences in their physicochemical properties, which in turn can influence their reactivity, solubility, and pharmacokinetic profiles. The following table summarizes key quantitative data for these compounds.
| Property | This compound | Benzoic Acid | 2-Fluorobenzoic Acid | 2-Methylbenzoic Acid |
| Molecular Formula | C₈H₇FO₂ | C₇H₆O₂ | C₇H₅FO₂ | C₈H₈O₂ |
| Molecular Weight | 154.14 g/mol [1] | 122.12 g/mol | 140.11 g/mol | 136.15 g/mol [2] |
| Melting Point (°C) | 124 - 125[3] | 122.4 | 126 | 104-107 |
| pKa | Not Experimentally Determined | ~4.2 | 3.27 | 3.91 |
| Solubility in Water | Not Quantitatively Determined | 3.44 g/L at 25°C | Slightly Soluble | Slightly Soluble |
The Impact of Substitution on Acidity
The acidity of a carboxylic acid, quantified by its pKa value, is a crucial parameter influencing its behavior in biological systems. The pKa values of the compared benzoic acid derivatives highlight the electronic effects of the substituents on the carboxyl group.
The parent molecule, benzoic acid, has a pKa of approximately 4.2. The introduction of a fluorine atom at the ortho position in 2-fluorobenzoic acid significantly increases its acidity, resulting in a lower pKa of 3.27. This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion.
Conversely, the methyl group in 2-methylbenzoic acid is electron-donating, which slightly destabilizes the carboxylate anion and results in a higher pKa of 3.91, indicating a weaker acid compared to 2-fluorobenzoic acid but still a stronger acid than benzoic acid itself.
Biological Activity: A Focus on Enzyme Inhibition
Benzoic acid derivatives are widely recognized for their potential as enzyme inhibitors, a property leveraged in the development of various therapeutic agents. Their activity is often attributed to their ability to mimic natural substrates and interact with the active sites of enzymes.
This compound has emerged as a key building block in the synthesis of potent and selective inhibitors for critical drug targets. Notably, it is an intermediate in the synthesis of a specific epidermal growth factor receptor (EGFR) inhibitor with a reported potency of 340 nM. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.
While a direct comparative study of the EGFR inhibitory activity of this compound, benzoic acid, 2-fluorobenzoic acid, and 2-methylbenzoic acid is not available, the existing data on various benzoic acid derivatives as EGFR inhibitors allows for a qualitative assessment. The inhibitory potency of these compounds is highly dependent on the nature and position of the substituents on the benzoic acid ring, which influence binding affinity and interaction with the enzyme's active site.
The following diagram illustrates a simplified workflow for assessing the inhibitory activity of these compounds against a target enzyme like EGFR.
Caption: A generalized experimental workflow for determining the IC50 values of benzoic acid derivatives as enzyme inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly and then levels off.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest slope) from the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the aqueous solubility of a benzoic acid derivative.
Materials:
-
Benzoic acid derivative
-
Deionized water
-
Shake-flask apparatus or orbital shaker
-
Thermostatically controlled water bath
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the benzoic acid derivative to a known volume of deionized water in a flask.
-
Seal the flask and place it in a thermostatically controlled water bath on a shaker.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Quantify the concentration of the dissolved benzoic acid derivative in the supernatant using a validated analytical method.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Enzyme Inhibition Assay (e.g., EGFR Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzoic acid derivative against a target enzyme.
Materials:
-
Recombinant human EGFR kinase
-
Substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Benzoic acid derivative (inhibitor)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the benzoic acid derivative in the assay buffer.
-
In a microplate, add the EGFR kinase and the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Stop the reaction and add the kinase detection reagent to measure the amount of product formed (or ATP consumed).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Structure-Activity Relationship and Signaling Pathway
The biological activity of these benzoic acid derivatives is intrinsically linked to their chemical structure. The nature and position of the substituents on the benzene ring dictate how the molecule interacts with its biological target. For instance, in the context of EGFR inhibition, the benzoic acid moiety can act as a scaffold that positions other functional groups to interact with key amino acid residues in the ATP-binding pocket of the enzyme, thereby blocking its catalytic activity.
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for inhibitors derived from benzoic acid scaffolds.
Caption: A simplified diagram of the EGFR signaling pathway, a target for many kinase inhibitors.
Conclusion
This comparative guide highlights the distinct physicochemical and biological profiles of this compound and its related benzoic acid derivatives. The strategic placement of fluoro and methyl groups significantly influences acidity and, by extension, the potential for biological activity. While a direct quantitative comparison of the biological efficacy of these specific compounds is not yet available in the literature, the role of this compound as a precursor to a potent EGFR inhibitor underscores its importance in medicinal chemistry. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this versatile class of molecules. As the demand for novel and effective therapeutics continues to grow, a thorough understanding of these fundamental building blocks will remain essential for the advancement of drug discovery.
References
A Comparative Analysis of the Reactivity of 2-Fluoro-6-methylbenzoic Acid and 2-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-fluoro-6-methylbenzoic acid and 2-fluorobenzoic acid, two important building blocks in medicinal chemistry and drug development. Understanding the nuanced differences in their reactivity, driven by steric and electronic factors, is crucial for optimizing synthetic routes and designing novel therapeutics. This document presents a summary of their physicochemical properties, a comparative analysis of their reactivity in key transformations, detailed experimental protocols, and a discussion of their applications in the synthesis of bioactive molecules.
Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in chemical reactions. A key parameter for carboxylic acids is the acid dissociation constant (pKa), which quantifies their acidity. The presence of ortho-substituents significantly influences the acidity of benzoic acids due to the "ortho effect." This effect arises from steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance stabilization of the neutral acid, leading to a stronger acid.
| Property | This compound | 2-Fluorobenzoic Acid |
| Molecular Formula | C₈H₇FO₂ | C₇H₅FO₂ |
| Molecular Weight | 154.14 g/mol | 140.11 g/mol |
| pKa | Not experimentally determined (predicted to be a stronger acid than benzoic acid) | 3.27[1] |
| Melting Point | 124-125 °C | 122-125 °C |
Reactivity Comparison: The Impact of Steric Hindrance
The primary differentiator in the reactivity of these two molecules is the steric bulk introduced by the methyl group in the second ortho position of this compound. This significant steric hindrance around the carboxylic acid functionality dramatically reduces its susceptibility to nucleophilic attack compared to 2-fluorobenzoic acid.
Amide Bond Formation
Amide bond formation is a critical reaction in the synthesis of a vast number of pharmaceuticals. The reactivity of carboxylic acids in these coupling reactions is paramount.
2-Fluorobenzoic Acid: Due to the activating effect of the ortho-fluoro group, 2-fluorobenzoic acid readily participates in amide coupling reactions using standard reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).
This compound: Direct amide bond formation with this compound is significantly more challenging due to the severe steric hindrance posed by the adjacent methyl and fluoro groups. Consequently, this substrate often fails to react or provides very low yields under standard coupling conditions. The preferred industrial strategy involves the conversion of the carboxylic acid to the more reactive acyl chloride, which can then be coupled with amines. This is exemplified in the synthesis of the approved drug Avacopan.
Comparative Data (Illustrative)
| Reaction | Substrate | Coupling Reagent | Amine | Conditions | Yield |
| Amide Coupling | 2-Fluorobenzoic Acid | EDC/HOBt | Benzylamine | DMF, rt, 12h | High |
| Amide Coupling | This compound | EDC/HOBt | Benzylamine | DMF, rt, 12h | Low to No Reaction |
| Acyl Chloride Formation & Amidation | This compound | 1. (COCl)₂, cat. DMF2. Benzylamine, Et₃N | - | CH₂Cl₂, 0 °C to rt | High |
Esterification
Similar to amide bond formation, esterification reactions are also highly sensitive to steric hindrance.
2-Fluorobenzoic Acid: This compound can be esterified under standard Fischer esterification conditions (acid catalyst and excess alcohol) with good yields.
This compound: Direct Fischer esterification of this compound is expected to be very slow and result in low yields due to steric hindrance preventing the approach of the alcohol nucleophile to the carbonyl carbon. More forcing conditions or alternative methods, such as conversion to the acyl chloride followed by reaction with an alcohol, would be necessary to achieve efficient esterification.
Comparative Data (Illustrative)
| Reaction | Substrate | Alcohol | Conditions | Yield |
| Fischer Esterification | 2-Fluorobenzoic Acid | Methanol | H₂SO₄ (cat.), reflux, 6h | Good |
| Fischer Esterification | This compound | Methanol | H₂SO₄ (cat.), reflux, 24h | Low |
Experimental Protocols
Protocol 1: Amide Bond Formation with 2-Fluorobenzoic Acid using EDC/HOBt
Materials:
-
2-Fluorobenzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 2-fluorobenzoic acid (1.0 equiv.) in DMF, add HOBt (1.2 equiv.) and EDC (1.2 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 equiv.) and continue stirring at room temperature for 12 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Bond Formation with this compound via the Acyl Chloride
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (Et₃N)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure: Step A: Formation of 2-Fluoro-6-methylbenzoyl Chloride
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acyl chloride is typically used directly in the next step.
Step B: Amidation
-
Dissolve the crude 2-fluoro-6-methylbenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
Both 2-fluorobenzoic acid and this compound are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs).
-
2-Fluorobenzoic Acid Derivatives: The 2-fluorobenzoyl moiety is present in a number of marketed drugs and clinical candidates across various therapeutic areas. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
This compound in API Synthesis: This sterically hindered building block is a key component in the synthesis of complex molecules where precise control of reactivity and stereochemistry is required. Notable examples include:
-
Avacopan: An orally administered selective C5a receptor antagonist for the treatment of ANCA-associated vasculitis.
-
EGFR Inhibitors: Used in the development of targeted cancer therapies.
-
Conclusion
The reactivity of this compound is significantly attenuated by steric hindrance compared to 2-fluorobenzoic acid. While 2-fluorobenzoic acid readily undergoes standard amide and ester formation reactions, the disubstituted analogue often requires activation to its more reactive acyl chloride to achieve efficient coupling. This comparative guide highlights the importance of considering both electronic and steric effects when designing synthetic strategies for drug discovery and development. The choice of starting material and reaction conditions must be carefully tailored to the specific substrate to ensure optimal outcomes.
References
A Comparative Guide to the Biological Activity of 2-Fluoro-6-methylbenzoic Acid Analogs as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of analogs based on a substituted benzoic acid scaffold, closely related to 2-Fluoro-6-methylbenzoic acid, as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The information presented is supported by experimental data to aid in the design and development of novel therapeutic agents. This compound itself is a known building block in the synthesis of potent EGFR inhibitors and other biologically active molecules.[1][2]
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of benzoic acid-derived compounds against mutant forms of the EGFR kinase. The data highlights the structure-activity relationship (SAR), particularly the impact of substitutions on the phenyl ring of the benzoic acid moiety.
| Compound ID | R1 | R2 | R3 | EGFR L858R/T790M IC50 (nM) | EGFR L858R IC50 (nM) |
| Analog 1 | H | H | H | 1200 | >10000 |
| Analog 2 | F | H | H | 100 | 1000 |
| Analog 3 | H | F | H | 700 | 5100 |
| Analog 4 | F | F | H | 100 | 2500 |
| Analog 5 | F | H | F | 32 | 100 |
| Analog 6 | F | F | F | 5 | 32 |
| Analog 7 | OH | F | F | 15 | 90 |
Data extracted from a study on inactive-conformation binding EGFR inhibitors, which includes close structural analogs of this compound derivatives.[3]
The data clearly indicates that fluorination of the benzoic acid ring significantly enhances the inhibitory potency against both the double mutant (L858R/T790M) and the single mutant (L858R) EGFR. A 2,6-difluoro substitution pattern (as seen in Analog 6) provides the highest potency against the drug-resistant L858R/T790M mutant.[3] The addition of a hydroxyl group in combination with difluoro substitution also results in a highly potent compound (Analog 7).[3]
Signaling Pathway Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways critical for cell growth, proliferation, and survival. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The analogs discussed in this guide inhibit the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
The biological activity of the this compound analogs is typically evaluated through a series of in vitro assays.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the EGFR kinase domain.
Principle: A purified recombinant EGFR kinase is incubated with a peptide substrate and adenosine triphosphate (ATP). The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then measured, often using luminescence or fluorescence-based methods. The inhibitory effect of the test compounds is determined by measuring the reduction in substrate phosphorylation in their presence.
Typical Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Prepare solutions of recombinant EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP in kinase assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted test compounds to the wells of the microplate.
-
Add the EGFR kinase to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection reagent that allows for the quantification of either the amount of ADP produced or the amount of remaining ATP. This is often a luminescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle only).
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.
Principle: Cancer cell lines with known EGFR mutations (e.g., those expressing L858R or L858R/T790M) are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, the number of viable cells is determined using a colorimetric or fluorometric method (e.g., MTT, MTS, or resazurin-based assays).
Typical Protocol:
-
Cell Culture:
-
Culture EGFR-dependent cancer cells in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT) to each well and incubate for a few hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: General experimental workflow for evaluating the biological activity of this compound analogs.
References
A Comparative Structural Characterization of 2-Fluoro-6-methylbenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characteristics of 2-Fluoro-6-methylbenzoic acid and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Spectroscopic and Crystallographic Data Comparison
Table 1: ¹H NMR Spectroscopic Data of Benzoic Acid Derivatives (400 MHz, Solvent)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| This compound | Predicted | Predicted | Predicted | - | CH₃: ~2.4, COOH: >10 |
| 4-Methylbenzoic acid [1][2] | 7.29 (d) | 7.84 (d) | 7.29 (d) | 7.84 (d) | CH₃: 2.36 (s), COOH: 12.80 (s) (DMSO-d₆) |
| 2-Chlorobenzoic acid [2] | 7.31 (m) | 7.40 (m) | 7.50 (m) | 8.09 (d) | COOH: >11 (CDCl₃) |
| 4-Fluorobenzoic acid [1] | 7.10-7.20 (m) | 8.00-8.10 (m) | 7.10-7.20 (m) | 8.00-8.10 (m) | COOH: 13.11 (s) (DMSO-d₆) |
| 2-Chloro-6-fluorobenzoic acid | 7.20-7.40 (m) | 7.40-7.60 (m) | 7.20-7.40 (m) | - | COOH: >10 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet). Coupling constants (J) are in Hertz (Hz). Predicted values are based on established substituent effects.
Table 2: ¹³C NMR Spectroscopic Data of Benzoic Acid Derivatives (100 MHz, Solvent)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| This compound | Predicted | Predicted (d) | Predicted | Predicted | Predicted | Predicted | CH₃: ~20, COOH: ~167 |
| 4-Methylbenzoic acid [1][2] | 128.52 | 129.55 | 129.80 | 143.46 | 129.80 | 129.55 | CH₃: 21.55, COOH: 167.80 (DMSO-d₆) |
| 2-Chlorobenzoic acid [2] | 128.46 | 134.83 | 126.75 | 132.54 | 131.56 | 133.65 | COOH: 171.09 (CDCl₃) |
| 4-Fluorobenzoic acid [1] | 127.8 (d) | 132.5 (d) | 116.0 (d) | 165.4 (d) | 116.0 (d) | 132.5 (d) | COOH: 166.7 (DMSO-d₆) |
| 2-Chloro-6-fluorobenzoic acid | ~116 (d) | ~160 (d) | ~126 | ~134 | ~124 | ~132 (d) | COOH: ~165 |
Note: (d) indicates a doublet due to C-F coupling.
Table 3: Mass Spectrometry Data of Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₇FO₂ | 154.14[3][4] | M⁺, [M-OH]⁺, [M-COOH]⁺, [M-H₂O]⁺ (ortho effect) |
| 4-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 136 (M⁺), 119 ([M-OH]⁺), 91 ([M-COOH]⁺) |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 156/158 (M⁺), 139/141 ([M-OH]⁺), 111 ([M-COOH]⁺) |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 140 (M⁺), 123 ([M-OH]⁺), 95 ([M-COOH]⁺) |
Table 4: Crystallographic Data of Selected Fluorinated Benzoic Acid Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-Chloro-6-fluorobenzoic acid | Monoclinic | P2₁/c | 3.7655 | 13.9660 | 13.2300 | 98.034 | [5] |
| 2,4,6-Trifluorobenzoic acid | Monoclinic | P2₁/c | 7.2769 | 13.7998 | 7.3097 | 115.041 | [6] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols represent standard procedures and may require optimization based on the specific instrument and sample characteristics.
NMR Spectroscopy
Sample Preparation: [7][8][9][10][11]
-
Weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 220 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
X-ray Crystallography
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating to achieve saturation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, use slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.
-
Vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into the sample solution, can also be employed.
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.[12]
Data Collection and Structure Refinement: [14][15][16]
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Integrate the diffraction spots and apply corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
Mass Spectrometry
Sample Preparation and Analysis (Electron Ionization - EI): [17][18][19][20][21]
-
Ensure the sample is pure and dry.
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile compounds.
-
If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce vaporization.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[21]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the structural characterization of this compound derivatives and a simplified signaling pathway where such molecules might act as inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. youtube.com [youtube.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Advanced NMR Techniques for the Characterization of 2-Fluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small molecules is a cornerstone of modern chemical research and drug development. 2-Fluoro-6-methylbenzoic acid, a key building block in the synthesis of various pharmaceuticals, requires comprehensive characterization to ensure its identity, purity, and conformational properties. While standard Nuclear Magnetic Resonance (NMR) techniques provide fundamental structural information, a suite of advanced 2D NMR experiments offers a deeper, unambiguous assignment of its complex spectral data. This guide provides a comparative overview of these advanced NMR techniques alongside alternative analytical methods for the thorough characterization of this compound.
Unambiguous Signal Assignment with Advanced NMR Spectroscopy
The substitution pattern of this compound leads to a crowded aromatic region in its ¹H NMR spectrum, making definitive assignments challenging with 1D techniques alone. Advanced 2D NMR experiments are indispensable for resolving ambiguities and establishing unequivocal correlations between nuclei.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data:
Due to the limited availability of a complete, publicly accessible experimental dataset, the following NMR data is predicted based on established chemical shift principles and data from structurally similar compounds. These predictions provide a robust framework for spectral interpretation.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| H3 | ~7.35 | t | J(H3,H4) ≈ 7.8, J(H3,F) ≈ 9.5 |
| H4 | ~7.05 | t | J(H4,H3) ≈ 7.8, J(H4,H5) ≈ 7.8 |
| H5 | ~7.15 | d | J(H5,H4) ≈ 7.8 |
| -CH₃ | ~2.50 | s | |
| -COOH | ~11-13 | br s | |
| ¹³C NMR | |||
| C1 | ~133.0 | d | J(C1,F) ≈ 4.0 |
| C2 | ~162.0 | d | J(C2,F) ≈ 250.0 |
| C3 | ~131.0 | d | J(C3,F) ≈ 9.0 |
| C4 | ~125.0 | s | |
| C5 | ~129.0 | d | J(C5,F) ≈ 3.0 |
| C6 | ~138.0 | s | |
| -CH₃ | ~20.0 | s | |
| -COOH | ~168.0 | s | |
| ¹⁹F NMR | |||
| F | ~ -115 | m |
Key 2D NMR Correlation Experiments:
1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY is crucial for tracing the connectivity of the aromatic protons (H3, H4, and H5).
2. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This technique is essential for assigning the carbon signals of the protonated aromatic carbons (C3, C4, and C5) and the methyl group.
3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (C1, C2, C6, and -COOH) by their correlations to nearby protons. For instance, correlations from the methyl protons can help assign C1, C2, and C6.
4. NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In the case of this compound, a NOESY experiment can reveal the spatial proximity between the methyl protons and the H5 proton, confirming their ortho relationship.
Comparative Analysis of Characterization Techniques
While advanced NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Advanced NMR (COSY, HSQC, HMBC, NOESY) | Detailed 3D molecular structure, unambiguous assignment of all ¹H and ¹³C signals, conformational information. | Provides the most comprehensive structural information in a single set of experiments. | Requires specialized instrumentation and expertise for data acquisition and interpretation. May not be ideal for rapid purity assessment. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity or stereochemical information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Fast, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High precision and accuracy for determining purity and the presence of impurities. | Does not provide structural information about the main component or impurities. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled experiment.
-
¹⁹F NMR: Standard single-pulse experiment, referenced to an appropriate standard (e.g., CFCl₃).
-
COSY: Gradient-enhanced phase-sensitive experiment.
-
HSQC: Gradient-enhanced phase-sensitive experiment optimized for one-bond ¹J(CH) coupling (typically ~160 Hz).
-
HMBC: Gradient-enhanced magnitude mode experiment optimized for long-range ²⁻³J(CH) couplings (typically 8-10 Hz).
-
NOESY: Phase-sensitive experiment with a mixing time appropriate for small molecules (typically 500-1000 ms).
Visualizing Experimental Workflows
The logical flow of NMR experiments for the complete structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the complete structural characterization of this compound using a suite of NMR experiments.
The relationship between the different NMR techniques in confirming the structure is illustrated below:
Caption: Interrelation of various NMR techniques for the structural elucidation of this compound.
A Comparative Analysis of Fluoromethylbenzoic Acid Isomers for Drug Development
A detailed examination of the physicochemical properties, biological activities, and spectroscopic signatures of key fluoromethylbenzoic acid isomers provides valuable insights for researchers in drug discovery and development. The strategic placement of fluorine and methyl groups on the benzoic acid scaffold significantly influences the molecule's characteristics, impacting its potential as a pharmaceutical building block.
This guide offers a comparative study of three key isomers: 2-fluoro-5-methylbenzoic acid, 3-fluoro-4-methylbenzoic acid, and 4-fluoro-3-methylbenzoic acid. By presenting experimental data in a clear, comparative format, alongside detailed methodologies, this document aims to assist scientists in selecting the optimal isomer for their specific research applications.
Physicochemical Properties: A Tale of Isomeric Differences
The substitution pattern on the aromatic ring profoundly affects the physicochemical properties of fluoromethylbenzoic acid isomers, influencing factors such as acidity (pKa), melting point, and solubility. These parameters are critical in drug development as they can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Fluoro-5-methylbenzoic acid | 4-Fluoro-3-methylbenzoic acid | 5-Fluoro-2-methylbenzoic acid |
| CAS Number | 321-12-0 | 403-15-6 | 33184-16-6 |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₂ | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol | 154.14 g/mol |
| Melting Point (°C) | 160-162[1] | 164-168[2] | 130-132[3] |
The "ortho effect," observed in compounds like 2-fluorobenzoic acid, where the proximity of the fluorine atom to the carboxylic acid group increases acidity, is a key consideration.[4] This effect, arising from a combination of inductive effects and potential intramolecular hydrogen bonding, likely plays a role in the differing acidities of the fluoromethylbenzoic acid isomers.[4]
Biological Activity: A Focus on Anti-Inflammatory Potential
Fluorinated benzoic acid derivatives are widely explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 is a major goal in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.[5]
While direct comparative IC50 values for the fluoromethylbenzoic acid isomers against COX enzymes are not extensively published, the general structure is a recognized pharmacophore. For instance, derivatives of 2-fluoro-5-methylbenzoic acid have been synthesized for the selective inhibition of adenylyl cyclase 1 (AC1) in the treatment of chronic pain, with one resulting product showing an inhibitory concentration of 0.54 μM.[6]
The following workflow illustrates a typical process for evaluating the COX inhibitory activity of these compounds.
Caption: Workflow for COX Inhibition Assay.
Spectroscopic Analysis: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential techniques for the structural elucidation and differentiation of the fluoromethylbenzoic acid isomers. The distinct substitution patterns result in unique spectroscopic fingerprints.
NMR Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the fluorine and methyl groups relative to each other and to the carboxylic acid group will lead to characteristic differences in the spectra of the isomers. For example, in ¹³C NMR, the carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).[7]
IR Spectroscopy
The IR spectra of these isomers will all show characteristic absorptions for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretch (around 1100-1300 cm⁻¹). However, the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are particularly useful for distinguishing between substitution patterns on the benzene ring.[8]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns.
The following diagram outlines the general workflow for the spectroscopic analysis of these isomers.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound. A common and precise method for its determination is potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of the fluoromethylbenzoic acid isomer is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile to ensure solubility.[9]
-
Titration: The acid solution is titrated with the standardized base solution. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluoromethylbenzoic acid isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.[1][10]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the fluoromethylbenzoic acid isomer or a control inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE₂) produced is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or fluorometric detection.[11][12]
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoro-4-(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. atcc.org [atcc.org]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APIs Derived from 2-Fluoro-6-methylbenzoic Acid: Avacopan and a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Active Pharmaceutical Ingredients (APIs) synthesized using the key intermediate, 2-Fluoro-6-methylbenzoic acid: Avacopan, a C5a receptor antagonist, and a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. This document outlines their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers in drug discovery and development.
At a Glance: Comparative Efficacy
The following table summarizes the key efficacy data for Avacopan and the unnamed EGFR inhibitor.
| API | Target | Indication | Key Efficacy Data |
| Avacopan | C5a Receptor (C5aR) | ANCA-Associated Vasculitis | - Remission at Week 26: Non-inferior to prednisone taper.[1] - Sustained Remission at Week 52: Superior to prednisone taper.[1] - Reduced Glucocorticoid Toxicity: Significantly lower toxicity compared to the prednisone group. |
| EGFR Inhibitor | Epidermal Growth Factor Receptor (EGFR) | Not Specified (Likely Oncology) | Potency (IC50): 340 nM[2] |
Avacopan: A Novel Treatment for ANCA-Associated Vasculitis
Avacopan is an orally administered selective antagonist of the complement 5a receptor (C5aR).[3] It is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a group of autoimmune diseases characterized by inflammation of small blood vessels.[2]
Mechanism of Action and Signaling Pathway
In ANCA-associated vasculitis, the binding of ANCA to neutrophils leads to their activation and the release of pro-inflammatory mediators. This process is amplified by the activation of the complement system, which generates C5a. C5a, a potent chemoattractant, binds to its receptor (C5aR) on neutrophils, leading to further neutrophil activation, recruitment to vessel walls, and ultimately, endothelial damage. Avacopan competitively inhibits the C5aR, thereby disrupting this inflammatory cascade.[3][4]
Clinical Efficacy: The ADVOCATE Trial
The efficacy and safety of Avacopan were primarily established in the Phase 3 ADVOCATE trial, a randomized, double-blind, active-controlled study.[1]
Experimental Protocol: ADVOCATE Trial
-
Objective: To evaluate the efficacy and safety of avacopan compared to a tapering regimen of prednisone for the treatment of ANCA-associated vasculitis.
-
Study Design: 331 patients with active ANCA-associated vasculitis were randomized to receive either avacopan (30 mg twice daily) plus a placebo for prednisone, or prednisone on a tapering schedule plus a placebo for avacopan, for 52 weeks. All patients also received standard of care with either cyclophosphamide followed by azathioprine, or rituximab.[1]
-
Primary Endpoints:
-
Remission at week 26, defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for the preceding four weeks.
-
Sustained remission at week 52, defined as remission at both week 26 and week 52.
-
-
Key Secondary Endpoints: Glucocorticoid-related toxicity, health-related quality of life, and kidney function.
Results of the ADVOCATE Trial
| Outcome | Avacopan Group | Prednisone Taper Group |
| Remission at Week 26 | 72.3% | 70.1% |
| Sustained Remission at Week 52 | 65.7% | 54.9% |
Data sourced from the ADVOCATE trial.[1]
The trial demonstrated that Avacopan was non-inferior to the prednisone taper regimen in achieving remission at 26 weeks and superior in sustaining remission at 52 weeks.[1] Furthermore, the Avacopan group experienced significantly less glucocorticoid-related toxicity.
A Novel Epidermal Growth Factor Receptor (EGFR) Inhibitor
An unnamed EGFR inhibitor has been synthesized using this compound, demonstrating a potency of 340 nM.[2] While specific details about this compound are not publicly available, this section provides a general overview of the mechanism and evaluation of such inhibitors.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors typically act by binding to the ATP-binding site of the kinase domain, preventing its activation and subsequent downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Evaluation of Efficacy: In Vitro Kinase Assay
The potency of an EGFR inhibitor, represented by its half-maximal inhibitory concentration (IC50), is typically determined using an in vitro kinase assay.
Representative Experimental Protocol: In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the IC50 value of a test compound against EGFR kinase activity.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. The extent of phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. When the substrate is phosphorylated, the europium and APC are brought into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Test compound (EGFR inhibitor)
-
Assay buffer
-
Stop solution (e.g., EDTA)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC
-
-
Procedure:
-
A serial dilution of the test compound is prepared.
-
The EGFR kinase and the test compound are pre-incubated in an assay plate.
-
The kinase reaction is initiated by adding the biotinylated substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped by adding the stop solution.
-
The detection reagents are added, and the plate is incubated to allow for binding.
-
The TR-FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a valuable building block for the synthesis of diverse and potent APIs. Avacopan, a C5a receptor antagonist, represents a significant advancement in the treatment of ANCA-associated vasculitis, offering a steroid-sparing regimen with proven efficacy. The development of a novel EGFR inhibitor with nanomolar potency highlights the continued potential of this chemical scaffold in oncology drug discovery. Further elucidation of the structure and in vivo efficacy of this EGFR inhibitor is warranted to fully understand its therapeutic potential. This comparative guide provides a framework for understanding and evaluating the performance of these and other APIs derived from this versatile intermediate.
References
A Comparative Guide to the Chiral Separation of 2-Fluoro-6-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, driven by the often differing pharmacological and toxicological profiles of enantiomers. This guide provides a comparative overview of two prominent techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the chiral separation of 2-Fluoro-6-methylbenzoic acid derivatives and structurally related compounds. While specific data for this compound derivatives is not abundant in publicly available literature, this guide leverages experimental data from closely related fluorinated aromatic compounds to provide a robust comparison of these methods.
Performance Comparison: HPLC vs. SFC
Supercritical Fluid Chromatography (SFC) is increasingly recognized as a powerful alternative to the more traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[1][2] SFC often demonstrates significant advantages in terms of speed, efficiency, and environmental friendliness.[3] The use of supercritical CO2 as the primary mobile phase component in SFC leads to lower viscosity and higher diffusivity, allowing for faster separations at lower pressures compared to HPLC.[3]
For the separation of acidic compounds like benzoic acid derivatives, both techniques typically employ polysaccharide-based chiral stationary phases (CSPs), which have shown broad applicability.[4][5][6] These CSPs, often based on cellulose or amylose derivatives, provide the necessary chiral recognition for a wide range of racemates.[4][6]
Below is a table summarizing the comparative performance of HPLC and SFC for the chiral separation of fluorinated aromatic compounds, based on available experimental data for structurally similar molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Analysis Time | Longer (typically >10 minutes) | Shorter (typically <10 minutes) |
| Resolution (Rs) | Good to excellent, highly dependent on column and mobile phase optimization. For example, resolutions greater than 11 have been achieved for fluorinated liquid crystalline racemic esters on an amylose-based column.[4] | Often higher resolution in shorter timeframes compared to HPLC. |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol, acetonitrile). | Significantly lower organic solvent consumption due to the use of supercritical CO2.[3] |
| Environmental Impact | Higher, due to large volumes of organic solvent waste. | Lower ("greener") due to the use of non-toxic, recyclable CO2.[3] |
| Operating Pressure | Higher backpressures. | Lower backpressures, allowing for higher flow rates. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[7] | Often faster method development due to rapid column equilibration and shorter run times. |
| Applicability | Broad applicability with a wide range of established methods. | Particularly advantageous for preparative scale separations due to easier solvent removal.[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and adapting separation protocols. Below are representative protocols for both HPLC and SFC based on the separation of fluorinated aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the successful enantioseparation of fluorinated liquid crystalline racemic esters using polysaccharide-based chiral stationary phases.[4][8]
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-VIS detector.
-
Column: ReproSil Chiral MIG (amylose tris(3-chloro-5-methylphenylcarbamate)) or ReproSil Chiral MIC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.[4][8]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water (H₂O) or n-hexane and 2-propanol (IPA). The optimal ratio is determined through method development, with ACN/H₂O (95:5 v/v) showing high resolution for certain fluorinated compounds.[4] For acidic compounds like this compound derivatives, the addition of a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is common practice to improve peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol is a general representation for the chiral separation of acidic compounds using a polysaccharide-based CSP, drawing from established practices in the field.[5][9]
Chromatographic Conditions:
-
Instrument: An analytical SFC system with a back-pressure regulator.
-
Column: CHIRALPAK® IA, IB, or IC (immobilized polysaccharide-based CSPs), 250 mm x 4.6 mm, 5 µm particle size.[5][10]
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient would be 5% to 40% modifier over a few minutes. For acidic analytes, the addition of an acidic additive (e.g., 0.1% trifluoroacetic acid) to the modifier is often necessary to achieve good peak shapes.[11]
-
Flow Rate: 2-5 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Injection Volume: 1-5 µL.
Visualizing the Workflow
A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow for screening and optimizing a chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-6-methylbenzoic acid
Essential Safety and Handling Guide for 2-Fluoro-6-methylbenzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.
Chemical Hazard Summary
This compound is a solid powder that poses several health risks.[1] It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] For tasks with a high risk of splashing, a face shield should be worn in conjunction with goggles.[5][6] | ANSI Z87.1 (US) or EN 166 (EU) |
| Hand Protection | Chemical-resistant gloves. | EN 374 |
| Body Protection | Chemical-resistant lab coat, coveralls, or apron.[3][4] | Varies by material and task |
| Respiratory Protection | A NIOSH-approved N99 (US) or P2 (EU) particulate respirator may be required if engineering controls do not maintain exposure below limits or for spill cleanup.[1] | NIOSH 42 CFR 84 (US) or EN 143 (EU) |
Operational Plan for Handling
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area.[1]
-
For procedures that may generate dust, use a certified chemical fume hood.[5][6]
-
Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[4][5]
2. Pre-Handling Checks:
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling and emergency equipment is available and functional.
3. Handling Procedures:
-
Avoid the formation of dust.[2]
-
Weigh and transfer the chemical in a fume hood or other ventilated enclosure.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
4. Post-Handling Procedures:
-
Decontaminate the work area upon completion of tasks.
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2]
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately for treatment advice.[1] |
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For minor spills, and if it is safe to do so, wear the appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[2][11]
-
Clean the spill area with a suitable decontamination solution.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. angenechemical.com [angenechemical.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. safeti.com [safeti.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
